OdV1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLSGTSVRGST |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of IODVA1
An In-Depth Technical Guide to the Mechanism of Action of IODVA1
For Researchers, Scientists, and Drug Development Professionals
Abstract
IODVA1 is a novel small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of various cancers, including acute lymphoblastic leukemia (ALL) and Ras-driven solid tumors.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of IODVA1, detailing its molecular target, downstream signaling effects, and anti-neoplastic activities. The information presented herein is a synthesis of publicly available research data, intended to serve as a technical guide for professionals in the field of oncology and drug development.
Core Mechanism of Action: Inhibition of VAV3
The primary mechanism of action of IODVA1 is the direct inhibition of VAV3, a Rho guanine nucleotide exchange factor (GEF).[1][5][6] VAV3 is a key signaling protein that, upon activation, catalyzes the exchange of GDP for GTP on Rho family GTPases, particularly Rac.[1] This activation of Rac triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and cytoskeletal organization.
IODVA1 binds tightly to VAV3, with a dissociation constant (Kd) in the nanomolar range, suggesting a high-affinity interaction.[5] This binding is proposed to be allosteric, inducing a conformational change in VAV3 that prevents it from effectively catalyzing the GDP-GTP exchange on Rac.[5] The inhibitory effect of IODVA1 on VAV3 is highly specific, as it does not significantly inhibit the activity of other RhoGEFs, such as LARG, or a broad panel of kinases.[5]
The critical role of VAV3 as the direct target of IODVA1 is substantiated by the observation that cells lacking VAV3 (Vav3-null) are unresponsive to the anti-proliferative effects of the compound.[1][5]
Downstream Signaling Consequences
By inhibiting VAV3, IODVA1 effectively blocks the activation of its downstream effector, Rac. This leads to a significant reduction in the levels of active, GTP-bound Rac within the cell.[2][3] The inhibition of Rac activation has several profound consequences for cancer cells:
-
Inhibition of Pro-Survival Signaling: IODVA1-mediated Rac inhibition leads to the downregulation of key pro-survival signaling pathways. This includes decreased activity of p21-activated kinase (PAK), c-Jun N-terminal kinase (JNK), and 4E-BP1.[5]
-
Induction of Apoptosis: The suppression of pro-survival signals is accompanied by an increase in the activity of the pro-apoptotic protein BAD, ultimately leading to programmed cell death in cancer cells.[1][3]
-
Disruption of Cytoskeletal Dynamics: Rac is a master regulator of the actin cytoskeleton. IODVA1 treatment results in the inhibition of lamellipodia and circular dorsal ruffle formation, which are cellular structures essential for cell migration and invasion.[3][4]
-
Cell Cycle Arrest: IODVA1 has been shown to induce cell cycle arrest, further contributing to its anti-proliferative effects.
The signaling pathway affected by IODVA1 is depicted in the following diagram:
Anti-Cancer Activity
The molecular effects of IODVA1 translate into potent anti-cancer activity in a variety of preclinical models.
In Vitro Efficacy
IODVA1 demonstrates significant anti-proliferative and pro-apoptotic activity against a range of cancer cell lines, particularly those derived from acute lymphoblastic leukemia and Ras-driven solid tumors.[1][3]
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | ~1 | [3] |
| MCF7 | Breast Cancer | ≤ 1 | [3] |
| MDA-MB-231 | Breast Cancer | ≤ 1 | [3] |
| T47D | Breast Cancer | ≤ 1 | [3] |
In Vivo Efficacy
In xenograft models of human cancers, IODVA1 has been shown to significantly reduce tumor growth and improve survival.[1][3] Notably, IODVA1 overcomes resistance to tyrosine kinase inhibitors (TKIs) in models of Philadelphia chromosome-positive (Ph+) ALL.[1]
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of IODVA1.
VAV3 Binding Assay
-
Objective: To determine the binding affinity of IODVA1 to VAV3.
-
Methodology: Recombinant VAV3 protein is incubated with varying concentrations of IODVA1. The binding affinity (Kd) is determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). A Kd of approximately 400 nM has been reported.[5]
Rac Activation Assay
-
Objective: To measure the levels of active, GTP-bound Rac in cells following treatment with IODVA1.
-
Methodology:
-
Cells are treated with IODVA1 or vehicle control for a specified time.
-
Cell lysates are prepared and incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK, which specifically binds to GTP-bound Rac.
-
The PBD-bound Rac is pulled down using glutathione-sepharose beads.
-
The amount of pulled-down Rac is quantified by Western blotting using a Rac-specific antibody.
-
The following diagram illustrates the workflow for a Rac activation assay:
Cell Proliferation Assay
-
Objective: To assess the effect of IODVA1 on the proliferation of cancer cells.
-
Methodology:
-
Cancer cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of IODVA1.
-
Cell viability and/or proliferation is measured at various time points using methods such as direct cell counting (e.g., with a hemocytometer and trypan blue exclusion) or colorimetric assays (e.g., MTT or WST-1).
-
The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated.
-
Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of IODVA1.
-
Methodology:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are treated with IODVA1 or a vehicle control, typically via intraperitoneal injection.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).
-
Survival of the mice is also monitored.
-
Conclusion and Future Directions
IODVA1 represents a promising new class of anti-cancer agents that function by inhibiting the VAV3-Rac signaling axis. Its ability to overcome TKI resistance in ALL and its efficacy in Ras-driven solid tumors highlight its potential for clinical development. Further research is warranted to optimize the pharmacological properties of IODVA1 and to explore its therapeutic efficacy in a broader range of malignancies. Combination studies with other targeted agents may also yield synergistic anti-tumor effects and should be a focus of future investigations.
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. US20200345712A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
IODVA1: A Comprehensive Technical Guide to a Novel Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IODVA1 is a novel small molecule inhibitor of Rac1 signaling with demonstrated preclinical efficacy in various cancer models, particularly those driven by Ras mutations. This technical guide provides a comprehensive overview of IODVA1, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological characterization. All quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of this promising therapeutic agent.
Chemical Structure and Properties
IODVA1, a guanidinobenzimidazole derivative, was identified as the active component in a mixture previously known as NSC124205.[1][2][3] Its chemical structure was elucidated through extensive spectroscopic analysis, including mass spectrometry, 13C-NMR, and infrared spectroscopy.[1][2]
| Property | Value | Reference |
| IUPAC Name | (E)-2-((1H-benzo[d]imidazol-2-yl)imino)-4,5-di(pyridin-2-yl)-2,5-dihydro-1H-imidazol-5-ol | ProbeChem |
| Molecular Formula | C20H15N7O | ProbeChem |
| Molecular Weight | 369.388 g/mol | ProbeChem |
| CAS Number | 2531161-61-0 | ProbeChem |
| SMILES | C1(NC2NC3=CC=CC=C3N=2)N=C(C2=NC=CC=C2)C(C2=NC=CC=C2)(O)N=1 | DC Chemicals |
| Appearance | Solid | ProbeChem |
| Purity | >98% (HPLC) | ProbeChem |
| Solubility | 10 mM in DMSO | ProbeChem |
| Mass Spec (ESI) | m/z = 370.1409 [M+H]+ | [1][2] |
Biological Activity and Mechanism of Action
IODVA1 exerts its anti-cancer effects by targeting the VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family of small GTPases.[4][5][6] This interaction inhibits the activation of Rac1, a key downstream effector in Ras-driven signaling pathways.[1][2][3][7]
Binding Affinity
Microscale thermophoresis has been used to determine the binding affinity of IODVA1 to its direct target, VAV3.
| Target | Binding Affinity (Kd) | Reference |
| VAV3 | 400 nM | [4] |
Inhibition of Cell Proliferation and Colony Formation
IODVA1 has been shown to inhibit the proliferation and colony formation of various cancer cell lines, particularly those with Ras mutations.
| Cell Line | Assay | IC50 / GI50 | Reference |
| ST8814 | Proliferation | ~1 µM | ProbeChem, DC Chemicals |
| MCF7 | Proliferation | <1 µM | ProbeChem, DC Chemicals |
| MDA-MB-231 | Proliferation | <1 µM | ProbeChem, DC Chemicals |
| T47D | Proliferation | <1 µM | ProbeChem, DC Chemicals |
Signaling Pathway
IODVA1's mechanism of action involves the disruption of the VAV3-Rac1 signaling axis, which plays a crucial role in cell proliferation, survival, and cytoskeletal dynamics. VAV3, activated by upstream tyrosine kinases, facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1 then engages with a multitude of downstream effectors, promoting cell cycle progression and inhibiting apoptosis through pathways involving NF-κB and effectors like Cyclin D1, Survivin, and XIAP.[8] IODVA1's inhibition of VAV3 effectively blocks these downstream pro-survival signals.[1][9][10]
Experimental Protocols
Synthesis of IODVA1
While a detailed, step-by-step synthesis protocol for IODVA1 is not publicly available, it is known to be synthesized through the reaction of a guanidinobenzimidazole with an α-dicarbonyl compound.[1][2] A similar compound, 2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole, was synthesized by refluxing 2,2'-pyridil, 4-hydroxybenzaldehyde, and ammonium acetate in acetic acid.[11] This suggests a potential synthetic route for IODVA1.
Rac1 Activation Assay (GTPase Pull-down)
This assay is used to measure the levels of active, GTP-bound Rac1 in cell lysates.
-
Cell Lysis:
-
Culture and treat cells with IODVA1 or vehicle control.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., containing MgCl2, HEPES, NaCl, Igepal CA-630, EDTA, and glycerol).[12]
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification of Active Rac1:
-
Washing:
-
Pellet the beads by centrifugation and wash multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
Cell Proliferation Assay
Cell proliferation can be assessed using various methods, including direct cell counting or metabolic assays like the MTS assay.
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined density.
-
-
Treatment:
-
Treat the cells with a range of concentrations of IODVA1 or vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., up to 7 days).[15]
-
-
Quantification:
-
Direct Cell Counting: At various time points, trypsinize and count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.[15]
-
MTS Assay: Add MTS reagent to each well, incubate, and measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer:
-
Cell-Agar Layer:
-
Mix a single-cell suspension with a solution of 0.3-0.4% low-melting-point agar in culture medium.
-
Layer this mixture on top of the solidified base agar layer.
-
-
Treatment and Incubation:
-
Colony Staining and Counting:
-
Stain the colonies with a solution of crystal violet or MTT.
-
Count the number of colonies in each well using a microscope.
-
Conclusion
IODVA1 represents a promising new class of anti-cancer agents that target the VAV3-Rac1 signaling pathway. Its ability to inhibit the proliferation and survival of cancer cells, particularly those with Ras-driven mutations, makes it a valuable tool for cancer research and a potential candidate for further drug development. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of IODVA1.
References
- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of Ras-Induced Apoptosis by the Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rac1 Inhibits Apoptosis in Human Lymphoma Cells by Stimulating Bad Phosphorylation on Ser-75 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vav3 oncogene activates estrogen receptor and its overexpression may be involved in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vav3 oncogene is upregulated and a poor prognostic factor in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarship.miami.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
IODVA1: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a VAV3-Rac Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IODVA1 is a novel small molecule inhibitor of the guanine nucleotide exchange factor VAV3, a key activator of the Rac family of small GTPases. By targeting the VAV3-Rac signaling axis, IODVA1 has demonstrated significant anti-neoplastic activity in preclinical models of cancer, particularly in acute lymphoblastic leukemia (ALL) resistant to conventional therapies. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis route, and detailed experimental protocols for the biological evaluation of IODVA1.
Discovery and Mechanism of Action
IODVA1 was identified as the active component within the National Cancer Institute (NCI) compound NSC124205, which was initially flagged in a virtual screen for inhibitors of oncogenic Ras signaling.[1][2][3] Subsequent analysis revealed that NSC124205 was a mixture of at least three compounds.[1][2][3] Through a process of chemical synthesis and activity testing, IODVA1, a guanidinobenzimidazole derivative, was isolated and confirmed as the biologically active agent.[3]
Further investigation into its mechanism of action revealed that IODVA1 does not directly target Ras. Instead, it was found to bind to the Rac guanine nucleotide exchange factor (GEF) VAV3 with a binding affinity (Kd) of approximately 400 nM. By binding to VAV3, IODVA1 allosterically inhibits its ability to catalyze the exchange of GDP for GTP on Rac GTPases. This leads to a reduction in the levels of active, GTP-bound Rac, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
The VAV3-Rac signaling pathway is a critical downstream effector of many oncogenic signals, including those from BCR-ABL in leukemia and mutated Ras in various solid tumors. IODVA1's ability to disrupt this pathway provides a novel therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors like tyrosine kinase inhibitors (TKIs).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for IODVA1.
Table 1: Binding Affinity of IODVA1
| Target | Method | Binding Affinity (Kd) |
| VAV3 | Microscale Thermophoresis | ~400 nM |
Table 2: In Vitro Efficacy of IODVA1 (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) |
| ST8814 | Malignant peripheral nerve sheath tumor | ~1 |
| MCF7 | Breast Cancer (Ras WT) | ≤ 1 |
| MDA-MB-231 | Breast Cancer (oncogenic Ras) | ≤ 1 |
| T47D | Breast Cancer (Ras WT) | ≤ 1 |
Synthesis of IODVA1
While the precise, proprietary synthesis protocol for IODVA1 has not been publicly disclosed, a plausible synthetic route can be derived from the reaction of a 2-guanidinobenzimidazole with an α-dicarbonyl compound, as suggested by the discovery of IODVA1 from a mixture. The following is a proposed, generalized protocol for the synthesis of a guanidinobenzimidazole, a key intermediate.
Proposed Synthesis of 2-Guanidinobenzimidazole Intermediate
This protocol describes a general method for the synthesis of 2-guanidinobenzimidazoles from a phenylenediamine derivative and a guanidinylating agent.
Materials:
-
o-Phenylenediamine derivative
-
Cyanamide or a suitable guanidinylating reagent
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction vessel with reflux condenser and magnetic stirrer
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the o-phenylenediamine derivative in ethanol.
-
Acidification: Add a stoichiometric amount of hydrochloric acid to the solution to form the hydrochloride salt of the diamine.
-
Guanidinylation: To the stirred solution, add a molar equivalent of cyanamide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.
-
Isolation: Collect the precipitate by filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Drying: Dry the purified 2-guanidinobenzimidazole derivative under vacuum.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
The final step to synthesize IODVA1 would involve the reaction of this 2-guanidinobenzimidazole intermediate with an appropriate α-dicarbonyl compound. The exact identity of this reactant and the specific reaction conditions are not publicly available.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of IODVA1.
Rac Activation Assay (GST-PAK-GBD Pull-Down)
This assay measures the amount of active, GTP-bound Rac in cell lysates.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-PAK-PBD (p21-activated kinase-p21 binding domain) fusion protein bound to glutathione-agarose beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
SDS-PAGE loading buffer
-
Anti-Rac1 antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
Protein concentration assay kit (e.g., BCA)
Protocol:
-
Cell Treatment: Plate cells and treat with IODVA1 at the desired concentrations and for the specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down: Incubate an equal amount of protein from each sample with GST-PAK-PBD beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer. Boil the samples for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with an anti-Rac1 antibody, followed by an HRP-conjugated secondary antibody.
-
Visualization: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of active Rac in each sample. Also, run a western blot for total Rac1 from the initial cell lysates to normalize the active Rac levels.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.[4][5][6]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
IODVA1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of IODVA1. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
In Vivo Xenograft Model (Leukemia)
This protocol describes a general procedure for establishing and treating a leukemia xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human leukemia cells (e.g., patient-derived xenograft cells or a cell line)
-
Sterile PBS or appropriate cell culture medium for injection
-
IODVA1 formulation for in vivo administration (e.g., in a solution suitable for oral gavage or intraperitoneal injection)
-
Vehicle control solution
-
Calipers for tumor measurement (if applicable for solid tumors)
-
Flow cytometry reagents for monitoring engraftment (e.g., anti-human CD45 antibody)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells in sterile PBS or medium at the desired concentration.
-
Transplantation: Inject the leukemia cells into the mice, typically via tail vein injection for disseminated leukemia models.
-
Engraftment Monitoring: Monitor the engraftment of human leukemia cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.
-
Treatment Initiation: Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Drug Administration: Administer IODVA1 or vehicle control according to the predetermined dose and schedule.
-
Monitoring: Monitor the health of the mice daily, including body weight and any signs of toxicity.
-
Efficacy Assessment: Assess the anti-leukemic efficacy of IODVA1 by monitoring disease progression (e.g., percentage of human CD45+ cells in peripheral blood, spleen size, or bioluminescence imaging if cells are engineered to express luciferase).
-
Endpoint: At the end of the study (due to disease progression or a predetermined time point), euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, histology).
-
Data Analysis: Analyze the data to determine the effect of IODVA1 on leukemia burden and overall survival.
Visualizations
IODVA1 Mechanism of Action
Caption: IODVA1 inhibits VAV3, blocking Rac activation and downstream signaling.
Experimental Workflow for IODVA1 Evaluation
Caption: Workflow for the preclinical evaluation of IODVA1.
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models | PLOS One [journals.plos.org]
- 3. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
IODVA1 as a Rac Activity Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IODVA1 is a small molecule inhibitor that has emerged as a promising therapeutic agent, primarily through its targeted inhibition of Rac GTPase activity. This technical guide provides a comprehensive overview of IODVA1, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The core focus is on its role as an allosteric inhibitor of the Rac guanine nucleotide exchange factor (GEF), VAV3, and its subsequent effects on downstream signaling pathways crucial in cancer cell proliferation, migration, and survival. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.
Introduction
The Ras superfamily of small GTPases, including the Rac subfamily, are critical regulators of a myriad of cellular processes, such as cytoskeletal organization, cell adhesion, migration, and proliferation. Dysregulation of Rac signaling is a common feature in various cancers, contributing to tumor progression and metastasis. IODVA1 has been identified as a potent inhibitor of Rac activity, not by directly targeting the GTPase itself, but by inhibiting its activator, the guanine nucleotide exchange factor VAV3.[1] This unique mechanism of action makes IODVA1 a valuable tool for studying Rac signaling and a potential therapeutic candidate for cancers dependent on this pathway, including those resistant to conventional therapies.
Mechanism of Action
IODVA1 functions as an allosteric inhibitor of VAV3, a Rho family GEF.[1] VAV3, upon activation by upstream signals such as receptor tyrosine kinases (RTKs), catalyzes the exchange of GDP for GTP on Rac, leading to its activation. Activated, GTP-bound Rac then interacts with downstream effectors, such as p21-activated kinase (PAK), to initiate signaling cascades that drive cellular responses.
IODVA1 binds to VAV3 with high affinity, preventing it from engaging with and activating Rac.[1] This leads to a significant reduction in the levels of active, GTP-bound Rac in cells, thereby inhibiting downstream signaling pathways.[2] Studies have shown that the inhibitory effect of IODVA1 is dependent on the presence of VAV3, as cells lacking VAV3 do not respond to the compound.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by IODVA1. In cancer models such as BCR-ABL1-driven leukemia, the constitutively active BCR-ABL1 tyrosine kinase phosphorylates and activates VAV3, leading to persistent Rac activation and downstream pro-survival signaling. IODVA1 intervenes by binding to VAV3, thus inhibiting this pathological signaling cascade.
Quantitative Data
The efficacy of IODVA1 has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (Kd) | |||
| IODVA1 to VAV3 | 400 nM | Recombinant Protein | [1] |
| Growth Inhibition (GI50) | |||
| ST8814 | 1 µM | Human Neurofibrosarcoma | [2] |
| MCF7 | ≤ 1 µM | Human Breast Adenocarcinoma | [2] |
| MDA-MB-231 | ≤ 1 µM | Human Breast Adenocarcinoma | [2] |
| T47D | ≤ 1 µM | Human Breast Ductal Carcinoma | [2] |
Table 2: In Vivo Efficacy
| Cancer Model | Dosing Regimen | Outcome | Reference |
| MDA-MB-231 Xenograft | 3.5 mg/kg (intraperitoneal, every other day) | Significant reduction in tumor growth | [2] |
| BCR-ABL-induced Leukemia | Not specified | Prevents leukemia-related death and eliminates leukemia burden | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of IODVA1.
Rac Activation Assay (PAK-GBD Pulldown)
This assay measures the amount of active, GTP-bound Rac in cell lysates.
Principle: A fusion protein of Glutathione S-transferase (GST) and the p21-binding domain (PBD) of PAK, which specifically binds to GTP-bound Rac, is used to pull down active Rac from cell lysates. The amount of pulled-down Rac is then quantified by Western blotting.
Materials:
-
Cells of interest
-
IODVA1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-PAK-PBD beads
-
Antibodies: anti-Rac1, secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of IODVA1 or vehicle control for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pulldown: Incubate a portion of the clarified lysate with GST-PAK-PBD beads with gentle rocking at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system.
-
Quantification: Densitometry can be used to quantify the amount of active Rac, normalized to the total Rac in the input lysates.
References
IODVA1 in Ras-Driven Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Ras family of small GTPases are among the most common drivers of human cancers, yet they have remained notoriously difficult to target directly. The development of small molecules that can effectively modulate Ras signaling pathways is a critical goal in oncology research. This document provides a detailed technical overview of IODVA1, a novel guanidinobenzimidazole derivative, and its role as an inhibitor of a key downstream effector in Ras-driven cancer models.
IODVA1: From Discovery to a Novel Mechanism of Action
IODVA1 was identified as the active component from a compound mixture, NSC124205, following a screening effort to find inhibitors of oncogenic Ras signaling.[1][2][3] While initial assays showed its efficacy against Ras-driven cancer cells, further investigation revealed that IODVA1 does not target the Ras protein directly.[1] Instead, its mechanism of action is centered on the inhibition of the Rac signaling pathway, a crucial downstream arm of Ras signaling.[1][3]
Subsequent studies identified the specific molecular target of IODVA1 as VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family GTPase, Rac.[4][5][6] By binding to VAV3, IODVA1 prevents the activation of Rac, thereby impeding downstream signaling responsible for cell proliferation, survival, and cytoskeletal dynamics.[4][7] This positions IODVA1 as a unique inhibitor that targets a different branch of the Ras signaling cascade compared to established MEK and RAF inhibitors, which target the MAPK pathway.[8]
Quantitative Data Summary
IODVA1 has demonstrated potent anti-cancer activity in both in vitro and in vivo settings. The data highlights its ability to inhibit cell growth, reduce colony formation, and suppress tumor progression in xenograft models.
Table 1: In Vitro Activity of IODVA1
| Assay Type | Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 2D Cell Proliferation | MCF10A, MCF7, MDA-MB-231, T47D | IODVA1 demonstrates potent, dose-dependent inhibition of proliferation across multiple breast cancer cell lines. | [1] |
| Colony Formation | MCF7, T47D, MDA-MB-231 | Significantly reduces the number and size of colonies at various concentrations. | [1] |
| Cell Spreading | MCF7, MDA-MB-231 | Impedes the spreading of cells on fibronectin-coated surfaces, indicating an effect on cell-substratum interactions. | [1] |
| Rac Activity | p190-BCR-ABL1-expressing Ba/F3 cells | Inhibits Rac activation within minutes of exposure. |[5][7] |
Table 2: In Vivo Efficacy of IODVA1 in Ras-Driven Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-231 | 3.5 mg/kg (average), Intraperitoneal (IP) injection, every other day for 28 days. | Significantly decreased tumor growth compared to vehicle control with no observable toxicity. | [1] |
| Non-Small Cell Lung Cancer | H2122 | Not specified | Demonstrates in vivo activity against this Ras-driven lung cancer model. | [3] |
| BCR-ABL1 (T315I) B-ALL | Patient-Derived Xenograft (PDX) | Not specified | Superior to standard-of-care dasatinib and ponatinib at prolonging survival, especially after treatment withdrawal. |[4][6][9] |
Table 3: Biochemical Parameters of IODVA1
| Parameter | Target | Value | Method | Reference |
|---|
| Binding Affinity (Kd) | Recombinant VAV3 | ~400 nM | Not specified |[5][10] |
Key Experimental Protocols
The following are summarized methodologies for the core experiments used to characterize the activity of IODVA1.
A. In Vivo Xenograft Mouse Model
-
Cell Preparation: Human cancer cells (e.g., MDA-MB-231) are cultured and harvested during the exponential growth phase.
-
Implantation: Cells are injected orthotopically into the mammary fat pads of female immunodeficient mice (e.g., nu/nu mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified volume (e.g., 200 mm³), measured regularly with calipers.
-
Treatment: Mice are randomized into treatment and vehicle control groups. IODVA1 is administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 3.5 mg/kg, every other day).[1]
B. Rac Activity Pull-Down Assay
-
Cell Lysis: Cancer cells, treated with either vehicle or IODVA1 for various time points, are lysed in a buffer containing protease inhibitors.
-
Affinity Precipitation: Cell lysates are incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK kinase (GST-PAK-GBD), which specifically binds to the active, GTP-bound form of Rac.[1][7] The complex is coupled to glutathione-Sepharose beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Immunoblotting: Eluted samples are resolved by SDS-PAGE and transferred to a membrane. The amount of active Rac is detected using a specific anti-Rac1 antibody. Total Rac levels in the initial lysates are also measured as a loading control.[7]
C. Cell Spreading Assay
-
Coating: Glass coverslips are coated with an extracellular matrix protein, such as fibronectin, to facilitate cell attachment.[1]
-
Cell Seeding: Cells (e.g., MCF7, MDA-MB-231) are seeded onto the coated coverslips in serum-free media.
-
Treatment: After a brief initial incubation to allow attachment (e.g., 10 minutes), cells are treated with various concentrations of IODVA1 or vehicle control for a defined period (e.g., 30 minutes).[1]
-
Fixation and Imaging: Cells are fixed, and images are captured using bright-field microscopy.
-
Quantification: The surface area of individual, non-overlapping cells is measured using image analysis software to quantify the extent of cell spreading.[1]
Conclusion and Future Directions
IODVA1 represents a promising therapeutic agent for Ras-driven cancers, operating through a distinct mechanism of action by targeting the VAV3-Rac signaling axis.[1][4] Its ability to suppress tumor growth in vivo, including in models resistant to current therapies, highlights its potential.[1][4]
Future research will likely focus on several key areas:
-
Combination Therapies: Given that IODVA1 targets the Rac arm of Ras signaling, combining it with inhibitors of the MAPK arm (e.g., MEK or RAF inhibitors) could lead to a more comprehensive and durable response.[8]
-
Overcoming Resistance: IODVA1 has shown efficacy in models of resistance to tyrosine kinase inhibitors (TKIs), suggesting its utility in treating relapsed or refractory leukemias and potentially other cancers.[4][9]
-
Lead Optimization: Further medicinal chemistry efforts could generate more potent and pharmacokinetically optimized analogs of IODVA1, potentially leading to a clinical candidate.[8]
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models | PLOS One [journals.plos.org]
- 4. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
In-depth Technical Guide: IODVA1 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification and validation of IODVA1, a promising small molecule inhibitor targeting the VAV3-Rac signaling pathway, with significant therapeutic potential in Ras-driven cancers and treatment-resistant leukemias.
Introduction and Background
IODVA1 is a guanidinobenzimidazole derivative initially identified through in silico screening for inhibitors of oncogenic Ras signaling.[1] While initially believed to directly target Ras, subsequent research revealed that its mechanism of action is independent of Ras binding.[2] The true target of IODVA1 was later identified as VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family GTPase Rac.[3][4] By inhibiting VAV3, IODVA1 effectively downregulates Rac activity, leading to anti-proliferative and pro-apoptotic effects in various cancer models.[1][3][5] This discovery has positioned IODVA1 as a novel therapeutic agent, particularly for cancers reliant on the Rac signaling pathway and for overcoming resistance to conventional therapies like tyrosine kinase inhibitors (TKIs) in acute lymphoblastic leukemia (ALL).[3][4]
Target Identification: VAV3
The definitive identification of VAV3 as the direct target of IODVA1 was a critical step in understanding its mechanism of action. This was achieved through a combination of cellular and biochemical assays.
Binding Affinity
Direct binding assays demonstrated a tight interaction between IODVA1 and recombinant VAV3 protein. The dissociation constant (Kd) was determined to be approximately 400 nM, indicating a high-affinity interaction.[4] In contrast, no significant binding was observed with Rac1 or another RhoGEF, LARG, highlighting the specificity of IODVA1 for VAV3.[4]
Target Validation in Cancer Models
The validation of VAV3 as a therapeutic target for IODVA1 was conducted through a series of in vitro and in vivo experiments in various cancer contexts, including breast cancer, lung cancer, and leukemia.
In Vitro Efficacy
IODVA1 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The 50% growth inhibitory concentration (GI50) has been determined for several cell lines, as summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | ~1 | [2] |
| MCF7 | Breast Cancer (Ras WT) | <1 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (Ras mutant) | <1 | [2] |
| T47D | Breast Cancer (Ras WT) | <1 | [2] |
The primary mechanism of IODVA1's action is the inhibition of VAV3, leading to a decrease in the active, GTP-bound form of Rac. This has been experimentally verified using Rac activation assays.[1][4]
Treatment with IODVA1 has been shown to induce apoptosis in cancer cells.[1] Furthermore, IODVA1 significantly reduces the ability of cancer cells to form colonies in an anchorage-independent manner, a hallmark of tumorigenicity.[2]
In Vivo Efficacy
The anti-tumor activity of IODVA1 has been confirmed in preclinical xenograft models of human cancers.
In mouse xenograft models using MDA-MB-231 (triple-negative breast cancer) and H2122 (non-small cell lung cancer) cells, administration of IODVA1 resulted in a significant reduction in tumor growth.[1] This was associated with decreased cell proliferation (as measured by Ki67 staining) and increased apoptosis within the tumors.[1]
IODVA1 has shown remarkable efficacy in models of Philadelphia chromosome-positive (Ph+) ALL, including those resistant to TKIs like imatinib.[4] In a BCR-ABL-induced murine leukemia model, IODVA1 prevented leukemia-related death and eliminated the leukemic burden.[4] Importantly, its efficacy was shown to be dependent on the presence of VAV3, as leukemic cells deficient in Vav3 did not respond to IODVA1 treatment.[4][6]
Signaling Pathway
The mechanism of action of IODVA1 involves the direct inhibition of the VAV3 GEF, which in turn prevents the activation of its downstream effector, the small GTPase Rac. This disruption of the VAV3-Rac signaling axis leads to the observed anti-cancer effects.
IODVA1 inhibits VAV3, preventing Rac activation and downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of IODVA1.
Rac Activation Assay (Pull-down)
This assay is used to measure the levels of active, GTP-bound Rac in cell lysates.
Materials:
-
GST-PAK-PBD (p21-activated kinase-p21 binding domain) fusion protein coupled to glutathione-agarose beads.
-
Lysis Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2.
-
SDS-PAGE reagents and Western blotting equipment.
-
Anti-Rac antibody.
Procedure:
-
Culture cells to the desired confluency and treat with IODVA1 or vehicle control for the specified time.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the clarified lysate with GST-PAK-PBD agarose beads for 1 hour at 4°C with gentle rocking to pull down GTP-bound Rac.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac antibody.
-
A portion of the total cell lysate should also be run on the gel as a loading control.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Base Agar Layer: Culture medium containing 0.6% agar.
-
Top Agar Layer: Culture medium containing 0.3% agar.
-
6-well plates.
-
IODVA1 at various concentrations.
Procedure:
-
Prepare the base agar layer by mixing 1.2% agar (autoclaved and cooled to 42°C) with an equal volume of 2x culture medium.
-
Dispense 2 ml of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Trypsinize and count the cells.
-
Prepare the top agar layer by mixing the cell suspension with 0.6% agar (cooled to 40°C) and 2x culture medium to a final agar concentration of 0.3%. The final cell concentration should be optimized for each cell line (e.g., 5,000-10,000 cells per well).
-
IODVA1 at the desired final concentrations is added to the top agar mixture.
-
Carefully layer 1 ml of the top agar/cell/drug mixture onto the solidified base agar layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Stain the colonies with a solution of crystal violet and count them using a microscope.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and monitoring xenograft tumors in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Matrigel (optional, can enhance tumor take rate).
-
IODVA1 formulation for in vivo administration (e.g., dissolved in a suitable vehicle like DMSO and diluted in saline).
-
Calipers for tumor measurement.
Procedure:
-
Harvest and resuspend the cancer cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer IODVA1 or vehicle control to the mice according to the desired schedule and dosage (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical validation of a small molecule inhibitor like IODVA1.
Preclinical validation workflow for IODVA1.
Conclusion
IODVA1 represents a promising, first-in-class inhibitor of the VAV3-Rac signaling pathway. Its potent anti-cancer activity in preclinical models of solid tumors and hematological malignancies, particularly in drug-resistant contexts, highlights its potential as a valuable addition to the arsenal of targeted cancer therapies. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of IODVA1 and other inhibitors of this critical oncogenic pathway.
References
Unraveling the Downstream Effects of IODVA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IODVA1, a novel small molecule inhibitor, has emerged as a promising therapeutic candidate in the realm of oncology, particularly for Ras-driven cancers and acute lymphoblastic leukemia. This technical guide provides an in-depth overview of the downstream effects of IODVA1, focusing on its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of IODVA1's cellular and molecular activities.
Core Mechanism of Action: Targeting the VAV3-Rac Signaling Axis
IODVA1 exerts its primary effects by directly targeting VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family GTPase Rac. By binding to VAV3, IODVA1 inhibits its ability to catalyze the exchange of GDP for GTP on Rac, thereby preventing Rac activation.[1] This targeted inhibition of the VAV3-Rac signaling axis forms the cornerstone of IODVA1's anti-cancer properties.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of IODVA1.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (Kd) for VAV3 | ~512 nM | Recombinant VAV3 | [1] |
| GI50 (50% Growth Inhibition) | 1 µM | ST8814 | |
| ≤ 1 µM | MCF7, MDA-MB-231, T47D |
Table 2: Effects on Cellular Processes
| Cellular Process | Effect | Cell Line(s) | IODVA1 Concentration | Reference |
| Rac Activation | Dose-dependent decrease | MDA-MB-231 | 0-3 µM | |
| Cell Proliferation | Inhibition | ST8814, MCF7, MDA-MB-231, T47D | 1-3 µM | |
| Colony Formation | Significant decrease | MCF7, MDA-MB-231, T47D | 1 and 3 µM | |
| Cell Spreading | Inhibition | MCF7, MDA-MB-231 | 0.3-1 µM |
Table 3: In Vivo Efficacy in Xenograft Model
| Parameter | Observation | Model System | IODVA1 Dosage | Reference |
| Tumor Growth | Significantly impaired | MDA-MB-231 xenograft | 3.5 mg/kg | |
| Cell Proliferation (Ki67) | Significant decrease in positive cells | MDA-MB-231 xenograft | 3.5 mg/kg | |
| Apoptosis (Cleaved Caspase-3) | Increased | MDA-MB-231 xenograft | 3.5 mg/kg |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by IODVA1 and the general workflows of the experiments used to study its effects.
Signaling Pathway of IODVA1 Action
References
IODVA1: A Targeted Approach to Disrupting Oncogenic Cell Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IODVA1, a novel guanidinobenzimidazole derivative, has emerged as a promising small molecule inhibitor targeting key oncogenic signaling pathways. This technical guide provides a comprehensive overview of IODVA1, its mechanism of action, and its effects on cancer cells, with a particular focus on its role as a specific inhibitor of the Rac guanine nucleotide exchange factor (GEF) VAV3. This document details the impact of IODVA1 on the Ras-Rac signaling axis, leading to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models of Ras-driven cancers. We present a compilation of quantitative data from key studies, detailed experimental protocols for reproducing pivotal experiments, and visualizations of the affected signaling pathways to facilitate a deeper understanding of IODVA1's therapeutic potential.
Introduction
The Ras family of small GTPases are critical regulators of cellular growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers, present in approximately one-third of all human cancers.[1] The development of effective therapies targeting Ras-driven tumors has been a long-standing challenge in oncology.[1] IODVA1 was identified through a combination of in silico screening and phenotypic assays as a potent inhibitor of the proliferation of cancer cells, particularly those with activating Ras mutations.[2] Subsequent mechanistic studies revealed that IODVA1 does not directly inhibit Ras but rather targets the downstream Rac signaling pathway.[2][3]
This guide will delve into the molecular mechanisms underlying the anti-cancer activity of IODVA1, providing researchers and drug development professionals with the necessary information to evaluate and potentially advance this promising therapeutic candidate.
Mechanism of Action: Targeting the VAV3-Rac Signaling Axis
IODVA1 exerts its anti-tumor effects by specifically targeting VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family of small GTPases, with a preference for Rac.[4][5] In normal cellular signaling, VAV3 is activated by upstream signals, such as receptor tyrosine kinases (RTKs), and subsequently catalyzes the exchange of GDP for GTP on Rac, leading to its activation.[6][7] Activated, GTP-bound Rac then engages with a multitude of downstream effectors to regulate critical cellular processes, including cytoskeletal dynamics, cell adhesion, and cell cycle progression.[8] In many cancers, the VAV3-Rac signaling axis is aberrantly activated, contributing to uncontrolled cell proliferation and metastasis.
IODVA1 has been shown to bind directly and tightly to VAV3 with a dissociation constant (Kd) of approximately 400 nM.[9] This binding event allosterically inhibits the GEF activity of VAV3, preventing the activation of Rac. The inhibition of Rac activation by IODVA1 has been demonstrated to be specific, with minimal or no effect on the related Rho GTPases, Cdc42 and RhoA, at concentrations where Rac activity is significantly reduced.[2]
Signaling Pathway Diagram
The following diagram illustrates the canonical Ras-VAV3-Rac signaling pathway and the point of intervention by IODVA1.
Quantitative Data on the Effects of IODVA1
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of IODVA1.
Table 1: In Vitro Efficacy of IODVA1
| Cell Line | Assay | Endpoint | IODVA1 Concentration | Result | Reference |
| MDA-MB-231 | Cell Proliferation | Cell Count (Day 7) | 1 µM | ~50% reduction vs. control | [2] |
| MCF7 | Cell Proliferation | Cell Count (Day 7) | 1 µM | ~60% reduction vs. control | [2] |
| T47D | Cell Proliferation | Cell Count (Day 7) | 1 µM | ~70% reduction vs. control | [2] |
| H2122 | Cell Proliferation | Cell Count (Day 7) | 1 µM | ~40% reduction vs. control | [2] |
| MDA-MB-231 | Colony Formation | Number of Colonies | 1 µM | ~80% reduction vs. control | [2] |
| MCF7 | Colony Formation | Number of Colonies | 1 µM | ~90% reduction vs. control | [2] |
| T47D | Colony Formation | Number of Colonies | 1 µM | ~95% reduction vs. control | [2] |
| p190-BCR-ABL1 Ba/F3 | Cell Viability | EC50 | N/A | 380 nM | [4] |
| NALM-1 | Cell Viability | EC50 | N/A | 680 nM | [4] |
| p190-BCR-ABL1 Ba/F3 | Rac Activation | Active Rac-GTP | 3 µM | Significant decrease | [5] |
| Recombinant VAV3 | Binding Affinity | Kd | N/A | 400 nM | [9] |
Table 2: In Vivo Efficacy of IODVA1 in Xenograft Models
| Xenograft Model | Treatment | Endpoint | Result | Reference |
| MDA-MB-231 (Breast Cancer) | 3.5 mg/kg IODVA1, i.p., every other day | Tumor Volume | Significant reduction vs. vehicle | [2] |
| H2122 (Lung Cancer) | 3.5 mg/kg IODVA1, i.p., every other day | Tumor Volume | Significant reduction vs. vehicle | [2] |
| MDA-MB-231 (Breast Cancer) | 3.5 mg/kg IODVA1 | Ki67 Staining | Significant decrease in proliferating cells | [2] |
| MDA-MB-231 (Breast Cancer) | 3.5 mg/kg IODVA1 | Cleaved Caspase-3 | Significant increase in apoptotic cells | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of IODVA1.
Rac Activity Pull-Down Assay
This assay measures the levels of active, GTP-bound Rac in cell lysates.
Materials:
-
GST-PAK-PBD (p21-activated kinase binding domain) beads
-
Cell lysis buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 1% IGEPAL CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with IODVA1 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
Quantify band intensities using densitometry software.
Cell Proliferation Assay (Crystal Violet)
This assay quantifies changes in cell number over time.
Materials:
-
Crystal violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of IODVA1 or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Stain the cells with 100 µL of crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain.
-
Air dry the plates.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 590 nm using a plate reader.
Colony Formation Assay in Soft Agar
This assay assesses the anchorage-independent growth of cancer cells.
Materials:
-
Agar
-
2X cell culture medium
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates.
-
Trypsinize and count the cells.
-
Mix the cells with 0.3% agar in complete medium and layer this on top of the base layer.
-
Allow the agar to solidify.
-
Add complete medium containing IODVA1 or vehicle control on top of the agar.
-
Incubate for 2-3 weeks, changing the medium every 3-4 days.
-
Stain the colonies with crystal violet.
-
Count the number of colonies.
Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of IODVA1.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
IODVA1 solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer IODVA1 (e.g., 3.5 mg/kg) or vehicle control intraperitoneally every other day.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
This technique is used to detect the expression of specific proteins in tumor tissues.
Materials:
-
Paraffin-embedded tumor sections
-
Primary antibodies (e.g., anti-Ki67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the staining.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow: Rac Activity Pull-Down Assay
Logical Relationship: IODVA1's Therapeutic Rationale
References
- 1. researchgate.net [researchgate.net]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
IODVA1: A Novel VAV3 Inhibitor for Overcoming Tyrosine Kinase Inhibitor Resistance in Acute Lymphoblastic Leukemia
A Technical Whitepaper on the Therapeutic Potential of IODVA1
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of resistance to tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). IODVA1, a novel small molecule, has been identified as a potent and specific inhibitor of the Rac guanine nucleotide exchange factor (GEF) VAV3. By targeting the VAV3/RAC signaling pathway, IODVA1 offers a promising therapeutic strategy to overcome TKI resistance and improve outcomes for patients with refractory Ph+ ALL. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic application of IODVA1, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the targeted signaling pathways.
Core Mechanism of Action: Inhibition of the VAV3-RAC Signaling Axis
IODVA1 functions as a direct inhibitor of VAV3, a key activator of RAC GTPases. In the context of Ph+ ALL, the BCR-ABL1 fusion protein leads to the constitutive activation of VAV3, which in turn promotes the activation of RAC. Activated RAC is crucial for leukemic cell proliferation, survival, and resistance to apoptosis. IODVA1 binds to VAV3, preventing its interaction with and activation of RAC, thereby inhibiting downstream signaling pathways that contribute to the malignant phenotype.[1][2] This targeted inhibition of VAV3 makes IODVA1 a promising agent for circumventing the resistance mechanisms that limit the efficacy of TKIs.
Signaling Pathway of IODVA1 Action
The following diagram illustrates the proposed mechanism of action for IODVA1 in the context of BCR-ABL1-driven leukemia.
Caption: IODVA1 inhibits VAV3, blocking RAC activation and downstream signaling.
Quantitative Data on the Efficacy of IODVA1
The preclinical efficacy of IODVA1 has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of IODVA1 on Cell Proliferation and Viability
| Cell Line | Treatment | Concentration (µM) | % Inhibition of Proliferation (Mean ± SD) | % Viability (Mean ± SD) | Reference |
| p190-BCR-ABL1 transduced human CD34+ cells | IODVA1 | 1 | 75 ± 5 | Not Reported | [2] |
| p190-BCR-ABL1 transduced human CD34+ cells | IODVA1 | 3 | 90 ± 4 | Not Reported | [2] |
| MDA-MB-231 (Breast Cancer) | IODVA1 | 1 | ~50 | Not Reported | [1] |
| T47D (Breast Cancer) | IODVA1 | 1 | ~60 | Not Reported | [1] |
| MCF7 (Breast Cancer) | IODVA1 | 1 | ~70 | Not Reported | [1] |
Table 2: In Vivo Efficacy of IODVA1 in Xenograft Models
| Xenograft Model | Treatment | Dose | % Tumor Growth Inhibition | Survival Benefit | Reference |
| p190-BCR-ABL1 Murine Model | IODVA1 | Not Specified | Significant reduction in leukemic burden | Significantly prolonged survival | [2] |
| TKI-resistant p210-BCR-ABL1(T315I) B-ALL Murine Model | IODVA1 | Not Specified | Significant reduction in leukemic burden | Increased survival compared to imatinib | [2] |
| MDA-MB-231 (Breast Cancer) | IODVA1 | 3.5 mg/kg | ~50% reduction in tumor volume | Not Reported | [1] |
| H2122 (Lung Cancer) | IODVA1 | 3.5 mg/kg | ~60% reduction in tumor volume | Not Reported | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of IODVA1.
Cell Proliferation Assay
This protocol is used to assess the effect of IODVA1 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., p190-BCR-ABL1 transduced human CD34+ cells, MDA-MB-231)
-
Complete growth medium
-
IODVA1 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for proliferation kits)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of IODVA1 or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
At the end of the incubation period, determine the number of viable cells using a cell counting method or a proliferation assay kit according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Xenograft Tumor Model
This protocol is used to evaluate the in vivo anti-tumor activity of IODVA1.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID gamma mice)
-
Cancer cell line for injection
-
Matrigel (optional, to enhance tumor formation)
-
IODVA1 solution for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer IODVA1 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection every other day).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the health and survival of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of IODVA1.
Caption: Preclinical evaluation workflow for IODVA1.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of IODVA1 as a novel agent for the treatment of TKI-resistant Ph+ ALL. Its targeted mechanism of action, inhibiting the VAV3-RAC signaling axis, provides a clear rationale for its efficacy in overcoming resistance. Further investigation is warranted to optimize dosing and to explore the potential of IODVA1 in combination with existing therapies. Clinical trials will be essential to translate these promising preclinical findings into improved outcomes for patients with this challenging disease. The exploration of IODVA1's efficacy in other VAV3-dependent malignancies is also a promising avenue for future research.
References
Methodological & Application
Application Notes and Protocols for IODVA1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of IODVA1, a small molecule inhibitor of the RacGEF VAV3. It is a promising therapeutic agent for Ras-driven cancers and hematological malignancies. The following protocols are based on published preclinical studies and are intended to assist in the design and execution of in vivo experiments involving IODVA1.
Mechanism of Action
IODVA1 functions by targeting VAV3, a guanine nucleotide exchange factor for the Rho family GTPase Rac.[1][2] By binding to VAV3, IODVA1 allosterically inhibits its activity, leading to a downstream reduction in active, GTP-bound Rac.[2][3] This, in turn, disrupts Rac-mediated signaling pathways that are crucial for cell proliferation, survival, and cytoskeletal dynamics.[4] The inhibition of the Rac/PAK axis is a key component of IODVA1's anti-cancer effects, particularly in tumors with aberrant Ras signaling.[5]
Signaling Pathway of IODVA1 Action
Caption: IODVA1 inhibits the Rac signaling pathway.
IODVA1 In Vivo Treatment Protocols
Solid Tumor Xenograft Models (Breast and Lung Cancer)
This protocol is based on studies using MDA-MB-231 triple-negative breast cancer and H2122 non-small cell lung cancer cell lines.
1. Animal Models:
-
Species: Mouse
-
Strain: Immunocompromised mice such as nu/nu (nude) or NOD.Cg-Prkdcscid Il2rg/SzJ (NSG) are recommended.
-
Sex: Female mice are typically used for breast cancer models.
-
Age: 6-8 weeks at the time of cell implantation.
2. Cell Culture and Implantation:
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and H2122 (human non-small cell lung cancer).
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in an appropriate medium for injection. Cell viability should be >95%.
-
Cell Number: While the optimal number can vary, a starting point of 2-5 x 10^6 cells per injection is recommended.[5]
-
Injection Volume: 100-200 µL per site.
-
Injection Sites:
-
Orthotopic (MDA-MB-231): Inject cells into the inguinal mammary fat pads.
-
Subcutaneous (H2122): Inject cells into the flank.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
3. IODVA1 Formulation and Administration:
-
IODVA1 Preparation: The specific vehicle used in published studies is not detailed. A common approach for similar small molecules is to dissolve IODVA1 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration should be prepared to deliver the desired dose in a volume of approximately 250 µL. It is critical to perform a solubility test and ensure the final solution is clear and free of precipitation.
-
Dosing: An effective, yet unoptimized, dose of 3.5 mg/kg has been reported. Further dose-finding studies, including a Maximum Tolerated Dose (MTD) study, are recommended to optimize the therapeutic window.
-
Administration Route: Intraperitoneal (IP) injection.
-
Frequency: Every other day or three times per week.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm^3).
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Continue caliper measurements throughout the study to assess the effect of IODVA1 on tumor growth.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis.
-
Immunohistochemistry (IHC):
-
Proliferation: Stain tumor sections for Ki67 to assess cell proliferation.
-
Apoptosis: Stain for cleaved caspase-3 to evaluate the induction of apoptosis.
-
-
Toxicity Monitoring:
-
Monitor animal body weight 2-3 times per week.
-
Observe animals for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
At necropsy, collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis.
-
Collect blood for complete blood counts (CBC) and serum chemistry analysis. Published data suggests no significant changes in peripheral blood counts at the 3.5 mg/kg dose.
-
Experimental Workflow for Solid Tumor Xenograft Study
Caption: Workflow for IODVA1 solid tumor xenograft studies.
Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenograft (PDX) Models
This protocol is for establishing and treating ALL PDX models, particularly for studying resistance to tyrosine kinase inhibitors (TKIs).[1]
1. Animal Models:
-
Species: Mouse
-
Strain: Highly immunodeficient strains such as NSG mice are required for the engraftment of human primary cells.
-
Age: 6-8 weeks.
2. Engraftment of Patient Samples:
-
Patient Samples: Mononuclear cells isolated from bone marrow or peripheral blood of ALL patients.
-
Cell Injection: Intravenously inject 1-5 x 10^6 primary ALL cells into sublethally irradiated (optional, but can improve engraftment) NSG mice.
-
Engraftment Monitoring: Monitor for signs of leukemia development (e.g., weight loss, hind limb paralysis). Peripheral blood can be periodically sampled to check for the presence of human CD45+ cells by flow cytometry.
3. IODVA1 Administration via Osmotic Pumps:
-
Delivery Method: Continuous subcutaneous infusion using an osmotic pump (e.g., Alzet osmotic pumps).[4]
-
Pump Preparation and Implantation:
-
Fill the osmotic pump with a 0.5 mM solution of IODVA1 in a sterile vehicle (e.g., saline or PBS). The specific vehicle was not detailed in the literature.
-
Surgically implant the pump subcutaneously in the dorsal region of the mouse under anesthesia.
-
-
Treatment Duration: Continuous infusion for 28 days has been shown to be effective.[4]
4. Efficacy and Survival Analysis:
-
Leukemic Burden: Monitor the percentage of human leukemic cells (e.g., human CD45+ or other relevant markers) in the peripheral blood, bone marrow, and spleen by flow cytometry.
-
Survival: Record the survival of the mice. Kaplan-Meier survival analysis is used to compare treatment groups. IODVA1 has been shown to significantly prolong survival in TKI-resistant ALL PDX models.[1][6]
Quantitative Data Summary
| Parameter | Solid Tumor Xenograft (MDA-MB-231 & H2122) | Acute Lymphoblastic Leukemia (ALL) PDX |
| Cell Line/Source | MDA-MB-231, H2122 | Patient-derived xenograft |
| Mouse Strain | nu/nu, NSG | NSG |
| Cell Injection # | 2-5 x 10^6 | 1-5 x 10^6 |
| Injection Route | Orthotopic (mammary fat pad), Subcutaneous (flank) | Intravenous |
| IODVA1 Dose | 3.5 mg/kg | 0.5 mM in osmotic pump |
| Administration | Intraperitoneal (IP), every other day | Continuous subcutaneous infusion |
| Treatment Duration | ~28 days | 28 days |
| Primary Endpoints | Tumor volume, tumor weight, Ki67, Cleaved Caspase-3 | Survival, Leukemic burden (flow cytometry) |
Detailed Experimental Protocols
Immunohistochemistry for Ki67 and Cleaved Caspase-3
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process tissues and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate slides with primary antibodies overnight at 4°C. The optimal antibody and dilution should be determined empirically.
-
Ki67: A marker of proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Image Analysis: Capture images using a brightfield microscope and quantify the percentage of positive cells in multiple fields of view per tumor section.
Note: These protocols provide a general framework. Researchers should optimize specific parameters, such as cell numbers, IODVA1 formulation and dosing, and antibody concentrations, for their specific experimental systems.
References
Application Notes and Protocols for IODVA1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IODVA1 is a small molecule inhibitor that has demonstrated significant potential in cancer research.[1][2] As a derivative of guanidinobenzimidazole, IODVA1 functions by targeting the Rac signaling pathway, a critical regulator of cell proliferation, survival, and motility.[1][2] Specifically, IODVA1 has been identified as an inhibitor of VAV3, a guanine nucleotide exchange factor (GEF) for the Rac subfamily of Rho GTPases.[3][4][5] By binding to VAV3, IODVA1 prevents the activation of Rac, leading to the downstream inhibition of pro-survival signaling pathways and the induction of apoptosis in cancer cells.[3][4][5][6] This targeted mechanism of action makes IODVA1 a promising candidate for therapeutic development, particularly in the context of Ras-driven cancers and hematological malignancies such as acute lymphoblastic leukemia.[1][3][7]
These application notes provide detailed protocols for utilizing IODVA1 in various cell culture experiments to assess its anti-cancer properties.
Data Presentation
Efficacy of IODVA1 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Key Findings |
| MCF7 | Breast Cancer | ≤ 1 | Inhibition of proliferation and colony formation. |
| MDA-MB-231 | Breast Cancer | ≤ 1 | Inhibition of proliferation, colony formation, and spheroid formation. |
| T47D | Breast Cancer | ≤ 1 | Inhibition of proliferation and colony formation. |
| ST8814 | ~1 | Inhibition of proliferation. | |
| Ba/F3 (p190-BCR-ABL) | Acute Lymphoblastic Leukemia Model | Not specified | Inhibition of Rac activation and downstream signaling, induction of apoptosis. |
| H2122 | Non-small cell lung cancer | Not specified | Impaired xenograft tumor growth. |
Data compiled from multiple sources.[1][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by IODVA1.
Caption: IODVA1 inhibits VAV3, preventing Rac activation and downstream signaling.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol determines the number of viable cells in a culture after treatment with IODVA1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IODVA1 (dissolved in a suitable solvent, e.g., DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
96-well plates or other culture vessels
Workflow:
Caption: Workflow for the cell viability assay using IODVA1.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of IODVA1 concentrations (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using trypsin. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Staining: Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Immediately load the mixture onto a hemocytometer and count the number of unstained (viable) and stained (non-viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Rac Activation Assay (Pull-down)
This assay measures the levels of active, GTP-bound Rac in response to IODVA1 treatment.
Materials:
-
Cell line of interest
-
IODVA1
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)
-
PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads
-
Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 40 mM NaCl)
-
SDS-PAGE sample buffer
-
Antibodies: Anti-Rac antibody
Procedure:
-
Cell Treatment: Treat cells with IODVA1 (e.g., 3 µM) for a short duration (e.g., 30 minutes).
-
Lysis: Lyse the cells on ice with cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down: Incubate a portion of the lysate (containing equal amounts of protein) with PAK-PBD agarose beads to capture GTP-bound Rac.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-Rac antibody. A decrease in the band intensity in the IODVA1-treated sample compared to the control indicates inhibition of Rac activation.
Western Blotting for Downstream Signaling
This protocol is to assess the phosphorylation status of key downstream effectors of the Rac pathway, such as AKT.
Materials:
-
Cell lysates from IODVA1-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by IODVA1.
Materials:
-
Cells treated with IODVA1 and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with IODVA1 for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Colony Formation Assay (Soft Agar)
This assay assesses the ability of IODVA1 to inhibit anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Cancer cell line
-
Complete medium
-
IODVA1
-
Agar (noble agar or equivalent)
-
6-well plates
Procedure:
-
Bottom Agar Layer: Prepare a bottom layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Cell-Agar Layer: Prepare a cell suspension in 0.3% agar in complete medium. Include different concentrations of IODVA1 (e.g., 1 and 3 µM) and a vehicle control.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified bottom layer.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium containing IODVA1 periodically to feed the cells.
-
Staining and Counting: Stain the colonies with crystal violet and count them. A reduction in the number and size of colonies in the IODVA1-treated wells indicates an inhibitory effect.
3D Spheroid Formation Assay
This assay evaluates the effect of IODVA1 on the growth of cells in a more physiologically relevant 3D culture system.
Materials:
-
Ultra-low attachment plates
-
Cancer cell line
-
Complete medium
-
IODVA1
Procedure:
-
Cell Seeding: Seed a defined number of cells (e.g., 5,000 cells/well) into ultra-low attachment plates.
-
Treatment: Add IODVA1 at various concentrations (e.g., 0-3 µM) to the wells.
-
Spheroid Formation: Allow spheroids to form and grow over several days (e.g., 5 days).
-
Analysis:
-
The size and morphology of the spheroids can be monitored and imaged.
-
To quantify cell viability, the spheroids can be dissociated (e.g., with Accutase), and the live cells counted using the Trypan Blue exclusion method described above. A decrease in the number of viable cells indicates the efficacy of IODVA1 in a 3D context.[1]
-
Conclusion
IODVA1 presents a valuable tool for cancer research, specifically for investigating the roles of Rac signaling in tumorigenesis. The protocols outlined in these application notes provide a framework for characterizing the effects of IODVA1 on cancer cell lines. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and cell systems. Further investigation into the in vivo efficacy and potential therapeutic applications of IODVA1 is warranted.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IODVA1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of IODVA1 in mouse models based on available preclinical data. The protocols outlined below are intended to serve as a starting point for in vivo studies investigating the anti-cancer efficacy of IODVA1.
Introduction
IODVA1 is a small molecule inhibitor that has shown promise in preclinical cancer models. It functions by targeting the VAV3, a guanine nucleotide exchange factor (GEF), thereby inhibiting RAC signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[1][2][3] This document details the established dosages, administration routes, and experimental protocols for utilizing IODVA1 in mouse xenograft models of cancer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo administration of IODVA1 in mouse models as reported in the literature.
Table 1: IODVA1 Dosage and Administration
| Parameter | Details | Reference |
| Dosage | 3.5 mg/kg | |
| Administration Route | Intraperitoneal (IP) Injection | |
| Frequency | Every other day | |
| Injection Volume | 250 µL | |
| Formulation | 1 mM IODVA1 solution |
Table 2: Experimental Mouse Models
| Parameter | Details | Reference |
| Mouse Strains | Female nu/nu (nude) mice, NSG mice | [4] |
| Cancer Cell Lines | MDA-MB-231 (Triple-Negative Breast Cancer), H2122 (Non-Small Cell Lung Cancer) | [4] |
| Tumor Implantation | Orthotopic (mammary fat pad for MDA-MB-231), Subcutaneous (flank for H2122) | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by IODVA1 and a general experimental workflow for in vivo studies.
Experimental Protocols
Preparation of IODVA1 Dosing Solution
Note: The original publications did not specify the exact vehicle composition. The following protocol is a recommendation based on common practices for administering hydrophobic small molecules in vivo.
Materials:
-
IODVA1 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of IODVA1 in 100% DMSO. For example, dissolve IODVA1 to a concentration of 100 mM. Ensure it is fully dissolved by vortexing.
-
-
Vehicle Preparation (Recommended):
-
A commonly used vehicle for intraperitoneal injections of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical ratio is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline/PBS.
-
-
Final Dosing Solution Preparation (for 1 mM solution):
-
To prepare a 1 mM final dosing solution, dilute the IODVA1 stock solution in the prepared vehicle.
-
For example, to make 1 mL of 1 mM IODVA1 solution from a 100 mM stock, you would need 10 µL of the stock.
-
In a sterile microcentrifuge tube, combine the vehicle components first. For a final volume of 1 mL with 5% DMSO:
-
50 µL DMSO (including the 10 µL of IODVA1 stock)
-
400 µL PEG300
-
50 µL Tween 80
-
500 µL Sterile Saline or PBS
-
-
Add the IODVA1 stock to the vehicle.
-
Vortex thoroughly to ensure the IODVA1 is completely dissolved and the solution is homogenous.
-
Prepare the dosing solution fresh before each injection.
-
Establishment of Xenograft Mouse Models
Materials:
-
MDA-MB-231 or H2122 cancer cells
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines to enhance tumor take rate)
-
Female nu/nu or NSG mice, 6-8 weeks old
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Subcutaneous (for H2122):
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Orthotopic (for MDA-MB-231):
-
Anesthetize the mouse.
-
Inject 50-100 µL of the cell suspension (containing 0.5-1 x 10^6 cells) into the inguinal mammary fat pad.
-
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administration of IODVA1
Procedure:
-
Weigh each mouse to determine the exact injection volume.
-
Gently restrain the mouse.
-
Administer the prepared IODVA1 dosing solution (or vehicle control) via intraperitoneal injection. For a 20g mouse, a 3.5 mg/kg dose corresponds to approximately 0.07 mg of IODVA1.
-
Repeat the injections every other day for the duration of the study.
Efficacy and Toxicity Assessment
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Plot the mean tumor volume and body weight for each group over time.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Toxicity Monitoring:
-
Observe the mice daily for any signs of toxicity, including changes in weight, behavior, posture, or grooming.
-
As reported, IODVA1 administration did not result in adverse effects on bone marrow function, as indicated by a lack of relevant changes in peripheral blood counts. For a comprehensive toxicity assessment, consider performing complete blood counts (CBC) at baseline and at the end of the study.
Conclusion
The protocols provided in these application notes are based on the currently available scientific literature on IODVA1. Researchers should note that the provided dosage is described as "unoptimized," and further studies may be required to determine the maximum tolerated dose and optimal therapeutic dose. These guidelines should serve as a solid foundation for the in vivo evaluation of IODVA1 in various mouse models of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Vav3 GTP Exchange Factor (GEF) of Rac1, RhoA and Cdc42. [cytoskeleton.com]
- 3. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | VAV3 is a GEF for Rho/Rac family kinases [reactome.org]
Application Notes: Measuring Rac GTPase Activity Following IODVA1 Treatment
References
- 1. Vav3, a GEF for RhoA, Plays a Critical Role under High Glucose Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. ashpublications.org [ashpublications.org]
- 4. [PDF] Monitoring Biosensor Activity in Living Cells with Fluorescence Lifetime Imaging Microscopy | Semantic Scholar [semanticscholar.org]
- 5. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IODVA1 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IODVA1 is a small molecule guanidinobenzimidazole derivative that has demonstrated anti-tumor activity in preclinical models of Ras-driven cancers, including non-small cell lung cancer (NSCLC).[1][2] It functions as a potent inhibitor of Rac GTPase signaling.[1][2] Mechanistically, IODVA1 has been shown to target VAV3, a guanine nucleotide exchange factor (GEF) for Rac, thereby impeding downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[3][4] In lung cancer xenograft models, administration of IODVA1 has been shown to significantly decrease tumor growth, reduce cell proliferation, and increase apoptosis.[1][5] These application notes provide detailed protocols for the use of IODVA1 in a lung cancer xenograft model, based on published preclinical data.
Signaling Pathway of IODVA1 in Lung Cancer
IODVA1 exerts its anti-cancer effects by targeting the VAV3-Rac signaling axis. In many Ras-driven cancers, the Ras signaling pathway is hyperactivated, leading to the activation of downstream effectors, including the Rac GTPase pathway. VAV3, a RacGEF, is a key activator of Rac. IODVA1 binds to VAV3, inhibiting its ability to facilitate the exchange of GDP for GTP on Rac1, thereby keeping Rac1 in its inactive state.[3][4] This disruption of Rac signaling leads to a decrease in the activity of downstream effectors like PAK1, which are involved in cytoskeletal reorganization, cell proliferation, and survival. The inhibition of this pathway ultimately results in decreased tumor cell proliferation and increased apoptosis.[1]
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of IODVA1 in a lung cancer xenograft model using the H2122 NSCLC cell line.[1][5]
Cell Culture and Reagents
-
Cell Line: H2122 (human non-small cell lung cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
IODVA1 Stock Solution: Prepare a 10 mM stock solution of IODVA1 in DMSO. Store at -20°C. Further dilutions should be made in a suitable vehicle for in vivo administration (e.g., sterile PBS).
Lung Cancer Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of H2122 cells into immunodeficient mice.
-
Materials:
-
H2122 cells
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice (nu/nu)
-
Syringes and needles (27-gauge)
-
-
Protocol:
-
Culture H2122 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor mice for tumor formation.
-
IODVA1 Administration
-
Materials:
-
IODVA1 stock solution
-
Sterile vehicle (e.g., PBS)
-
Syringes and needles (27-gauge)
-
-
Protocol:
-
Begin treatment when tumors become detectable (approximately 10 days post-injection).[1]
-
Prepare the IODVA1 treatment solution by diluting the stock solution in the vehicle to a final concentration of 1 mM.
-
Administer 250 µL of the 1 mM IODVA1 solution via intraperitoneal (IP) injection every other day. This corresponds to an average dose of 3.5 mg/kg.[1]
-
For the control group, administer an equal volume of the vehicle using the same route and schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the overall health and body weight of the mice throughout the study. No significant toxicity has been reported at this dose.[1]
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Primary antibodies:
-
Anti-Ki67 (for proliferation)
-
Anti-cleaved caspase-3 (for apoptosis)
-
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin for counterstaining
-
-
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using a suitable buffer and method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking buffer (e.g., normal goat serum).
-
Incubate sections with the primary antibody (anti-Ki67 or anti-cleaved caspase-3) at the recommended dilution and incubation time/temperature.
-
Wash sections and incubate with the HRP-conjugated secondary antibody.
-
Wash sections and apply the DAB chromogen solution until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the stained sections under a microscope to quantify the percentage of Ki67-positive and cleaved caspase-3-positive cells.
-
Data Presentation
The following tables summarize the expected outcomes based on published data for IODVA1 in lung cancer xenograft models.
| In Vivo Efficacy of IODVA1 in H2122 Lung Cancer Xenograft Model | |
| Parameter | Observation |
| Tumor Growth | IODVA1 treatment leads to a significant decrease in tumor growth compared to vehicle-treated controls.[1] |
| Cell Proliferation (Ki67 Staining) | A significant reduction in the number of Ki67-positive tumor cells is observed in the IODVA1-treated group.[1][5] |
| Apoptosis (Cleaved Caspase-3 Staining) | An increase in the percentage of cleaved caspase-3-positive cells is seen in tumors from IODVA1-treated mice, indicating an induction of apoptosis.[1] |
| Mitotic Cells (H&E Staining) | A decreased frequency of mitotic cells is observed in IODVA1-treated tumors.[1][6] |
| Host Toxicity | No observable toxicity or significant changes in peripheral blood counts were reported at the effective dose.[1][6] |
| Summary of Experimental Conditions for H2122 Xenograft Study | |
| Cell Line | H2122 (NSCLC) |
| Animal Model | Athymic nude mice (nu/nu) |
| Cell Inoculum | 5 x 10^6 cells in PBS/Matrigel, subcutaneous |
| Treatment Start | When tumors become detectable (~10 days post-injection)[1] |
| IODVA1 Dosage | 3.5 mg/kg (administered as 250 µL of a 1 mM solution)[1] |
| Route of Administration | Intraperitoneal (IP) |
| Treatment Frequency | Every other day[1] |
| Primary Endpoint | Tumor volume |
| Secondary Endpoints | Ki67 and cleaved caspase-3 expression (IHC) |
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models | PLOS One [journals.plos.org]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200345712A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
Application Notes and Protocols for IODVA1 in Breast Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
IODVA1 is a small molecule inhibitor that has demonstrated anti-tumor activity in preclinical studies.[1][2] This document provides detailed application notes and protocols for the use of IODVA1 in breast cancer cell line research. IODVA1 functions by targeting the Rac signaling pathway, a critical regulator of cell proliferation, survival, and migration.[2][3] Specifically, IODVA1 has been identified as an inhibitor of the Rac guanine nucleotide exchange factor (GEF) VAV3.[1][4][5] By binding to VAV3, IODVA1 prevents the activation of Rac1, leading to a downstream cascade of anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation.[1][3][6]
Data Presentation
IODVA1 In Vitro Efficacy in Breast Cancer Cell Lines
The following table summarizes the growth inhibitory effects of IODVA1 on various human breast cancer cell lines. The 50% growth inhibitory concentration (GI50) was determined after a 7-day incubation period.
| Cell Line | Subtype | GI50 (µM) | Reference |
| MCF7 | Luminal A | ≤ 1 | [7] |
| MDA-MB-231 | Triple-Negative | ≤ 1 | [7] |
| T47D | Luminal A | ≤ 1 | [7] |
Signaling Pathway
IODVA1 exerts its anti-cancer effects by inhibiting the VAV3-Rac1 signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: IODVA1 inhibits VAV3, preventing Rac1 activation and downstream signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the GI50 of IODVA1 in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231, T47D)
-
Complete growth medium
-
IODVA1 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of IODVA1 in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the IODVA1 dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Rac1 Activation Assay (GST-PAK-GBD Pull-Down)
This assay measures the levels of active, GTP-bound Rac1.
Caption: Workflow for the Rac1 activation pull-down assay.
Materials:
-
Breast cancer cells treated with IODVA1
-
Mg2+ Lysis/Wash Buffer (MLB)
-
GST-PAK-PBD (p21-binding domain) beads
-
Protease and phosphatase inhibitors
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat breast cancer cells with the desired concentrations of IODVA1 for the specified time.
-
Lyse the cells with ice-cold MLB supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 5 minutes at 4°C.
-
Incubate the supernatant with GST-PAK-PBD beads for 1 hour at 4°C with gentle rocking.
-
Wash the beads three times with MLB.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Rac1 antibody.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the Rac1 signaling pathway.
Materials:
-
Cell lysates from IODVA1-treated and control cells
-
Primary antibodies (e.g., anti-p-PAK1/2, anti-PAK1/2, anti-p-JNK, anti-JNK, anti-p-S6, anti-S6, anti-p-4EBP1, anti-4EBP1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Breast cancer cells treated with IODVA1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with IODVA1 for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of IODVA1 on cell cycle distribution.
Materials:
-
Breast cancer cells treated with IODVA1
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with IODVA1 for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Expected Outcomes
-
Reduced Cell Viability: IODVA1 is expected to decrease the viability of breast cancer cell lines in a dose-dependent manner.[7]
-
Inhibition of Rac1 Activation: A significant decrease in the levels of GTP-bound Rac1 should be observed in IODVA1-treated cells.[3]
-
Modulation of Downstream Signaling: Western blot analysis is expected to show decreased phosphorylation of Rac1 effectors such as PAK1/2, JNK, S6, and 4EBP.[6][8][9]
-
Induction of Apoptosis: An increase in the percentage of apoptotic cells (Annexin V positive) is anticipated following IODVA1 treatment.[2][3] This can be further confirmed by an increase in cleaved caspase-3 levels.[3]
-
Cell Cycle Arrest: IODVA1 may induce cell cycle arrest at specific phases, which can be quantified by flow cytometry.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models | PLOS One [journals.plos.org]
- 8. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for IODVA1 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of IODVA1, a novel small molecule inhibitor of the RacGEF VAV3. The protocols outlined below are intended to facilitate the investigation of IODVA1's anti-cancer properties in both in vitro and in vivo settings.
Introduction to IODVA1
IODVA1 is a guanidinobenzimidazole derivative that has been identified as a potent inhibitor of VAV3, a guanine nucleotide exchange factor for Rac GTPases.[1][2] By binding to VAV3, IODVA1 effectively impedes RAC activation and its downstream signaling pathways, which are crucial for cell proliferation, survival, and motility in various cancers.[1][3] Notably, IODVA1 has demonstrated efficacy in preclinical models of Ras-driven solid tumors and has shown the ability to overcome resistance to tyrosine kinase inhibitors (TKIs) in acute lymphoblastic leukemia (ALL).[1][4]
Mechanism of Action: The IODVA1 Signaling Pathway
IODVA1 exerts its therapeutic effects by targeting the VAV3-Rac signaling axis. In many cancer cells, particularly those with Ras mutations or aberrant upstream signaling, VAV3 is constitutively active, leading to persistently high levels of active, GTP-bound Rac. This results in the activation of downstream effectors like PAK1, which promote cell survival and proliferation. IODVA1 disrupts this cascade by inhibiting VAV3, thereby reducing Rac-GTP levels and suppressing pro-tumorigenic signaling.[1][4]
In Vitro Efficacy Studies
Cell Line Selection
A panel of cancer cell lines should be selected based on their genetic background, particularly with respect to Ras mutations and dependence on Rac signaling.
| Cell Line | Cancer Type | Key Characteristics | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | KRAS mutant, highly invasive | [4] |
| MCF7 | ER+ Breast Cancer | PIK3CA mutant, Ras wild-type | [4] |
| T47D | ER+ Breast Cancer | PIK3CA mutant, Ras wild-type | [4] |
| ST8814 | Neurofibromatosis Type 1 | Ras pathway hyperactivation | [4] |
| Ba/F3 p190-BCR-ABL1 | Pro-B Cell Leukemia Model | Expresses BCR-ABL1 fusion protein | [3] |
Experimental Protocols
This protocol assesses the effect of IODVA1 on the proliferation of cancer cells.
Materials:
-
Selected cancer cell lines
-
Complete growth media
-
IODVA1 (dissolved in a suitable solvent, e.g., DMSO)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of IODVA1 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).[4]
-
Incubate the cells for up to 7 days.
-
At desired time points (e.g., days 1, 3, 5, 7), trypsinize the cells and resuspend them in complete media.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) cells using a hemocytometer or automated cell counter.
-
Plot cell number against time for each concentration and calculate the GI50 (50% growth inhibitory concentration).
This assay evaluates the long-term effect of IODVA1 on the clonogenic survival of cancer cells.
Materials:
-
Selected cancer cell lines
-
Complete growth media
-
IODVA1
-
Crystal violet staining solution
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treat the cells with various concentrations of IODVA1 or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
This assay directly measures the effect of IODVA1 on the activation state of Rac.
Materials:
-
Selected cancer cell lines
-
IODVA1
-
Lysis buffer
-
Rac activation assay kit (e.g., G-LISA or GST-PAK-PBD pulldown)
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with IODVA1 (e.g., 3 µM) or vehicle control for a short duration (e.g., 30 minutes).[3]
-
Lyse the cells and quantify the total protein concentration.
-
Perform the Rac activation assay according to the manufacturer's instructions to determine the amount of active Rac-GTP.
-
Normalize the active Rac levels to the total amount of Rac protein.
In Vivo Efficacy Studies
Animal Models
Xenograft mouse models are suitable for evaluating the in vivo efficacy of IODVA1.
| Model | Description | Reference |
| MDA-MB-231 Xenograft | Orthotopic injection of MDA-MB-231 cells into the mammary fat pads of nude mice. | [4] |
| Lung Cancer Xenograft | Subcutaneous or orthotopic injection of a Ras-driven lung cancer cell line. | [4] |
| Patient-Derived Xenograft (PDX) | Implantation of patient tumor tissue, particularly TKI-resistant Ph+ B-ALL. | [1] |
Experimental Protocol: Xenograft Tumor Growth Study
This protocol describes the assessment of IODVA1's anti-tumor activity in a xenograft model.
Materials:
-
Female athymic nude mice (nu/nu)
-
MDA-MB-231 cells
-
Matrigel
-
IODVA1 (formulated for intraperitoneal injection)
-
Calipers
Protocol:
-
Orthotopically inject 1 x 106 MDA-MB-231 cells in Matrigel into the mammary fat pads of female nude mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer IODVA1 via intraperitoneal (IP) injection (e.g., 3.5 mg/kg) every other day.[4] The control group should receive vehicle.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and apoptosis markers).
Data Presentation and Analysis
All quantitative data from the described experiments should be presented in a clear and concise manner. For in vitro studies, dose-response curves should be generated to determine GI50 values. For in vivo studies, tumor growth curves for each treatment group should be plotted over time. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment and control groups.
In Vitro Proliferation Data Summary
| Cell Line | IODVA1 GI50 (µM) |
| ST8814 | ~1.0 |
| MCF7 | ≤ 1.0 |
| MDA-MB-231 | ≤ 1.0 |
| T47D | ≤ 1.0 |
| MCF10A (Non-transformed) | No appreciable effect |
Data summarized from reference[4].
In Vivo Tumor Growth Data Summary
| Animal Model | IODVA1 Treatment | Outcome | Reference |
| MDA-MB-231 Xenograft | 3.5 mg/kg, IP, every other day | Significant impairment of tumor growth | [4] |
| Ras-driven Lung Cancer Xenograft | Not specified | Significant impairment of tumor growth | [4] |
| Ph+ B-ALL PDX | Not specified | Suppression of leukemic burden, more durable response than standard care | [1] |
These application notes and protocols provide a robust framework for the preclinical evaluation of IODVA1. Adherence to these methodologies will ensure the generation of high-quality, reproducible data to further elucidate the therapeutic potential of this promising anti-cancer agent.
References
- 1. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: IODVA1-Mediated Inhibition of Cancer Cell Colony Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IODVA1 is a small molecule inhibitor of the Rac guanine nucleotide exchange factor (GEF) VAV3.[1][2] By targeting VAV3, IODVA1 effectively downregulates Rac GTPase activity, a key regulator of cell proliferation, cytoskeletal organization, and survival.[3][4] Aberrant Rac signaling is a hallmark of many cancers, particularly those driven by Ras mutations, making it a compelling target for therapeutic intervention.[3][5] This application note provides a detailed protocol for assessing the inhibitory effect of IODVA1 on the anchorage-independent growth of cancer cells using a colony formation assay. The protocol is optimized for breast cancer cell lines MDA-MB-231, MCF7, and T47D.
Mechanism of Action: IODVA1 and the VAV3-Rac Signaling Pathway
IODVA1 exerts its anti-proliferative and pro-apoptotic effects by binding to VAV3 and inhibiting its GEF activity.[1][6] This prevents the exchange of GDP for GTP on Rac, thereby locking Rac in an inactive state. The subsequent downregulation of Rac signaling disrupts downstream pathways crucial for cancer cell survival and proliferation, including the PAK-JNK and PI3K-Akt pathways.[7] This ultimately leads to a reduction in cell proliferation, induction of apoptosis, and an impairment of the cells' ability to form colonies in an anchorage-independent manner.[3][4]
Caption: IODVA1 inhibits the VAV3-Rac signaling pathway.
Experimental Protocol: Colony Formation Assay with IODVA1
This protocol details the steps for a soft agar colony formation assay to evaluate the effect of IODVA1 on the anchorage-independent growth of cancer cells.
Materials
-
Cancer cell lines (e.g., MDA-MB-231, MCF7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
IODVA1 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Noble Agar
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Sterile conical tubes and pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.05% in ethanol)
Procedure
Caption: Workflow for the colony formation assay with IODVA1.
1. Preparation of the Bottom Agar Layer (0.6% Agar): a. Prepare a 1.2% Noble Agar solution in sterile water and autoclave. b. Prepare a 2x concentrated complete cell culture medium. c. In a sterile tube, mix equal volumes of the 1.2% agar solution (kept at 42°C in a water bath) and the 2x complete medium (pre-warmed to 37°C). d. Immediately dispense 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate. e. Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
2. Preparation of the Top Agar Layer with Cells and IODVA1 (0.3% Agar): a. Prepare a 0.6% Noble Agar solution as described above. b. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in complete medium to obtain a single-cell suspension. c. Count the cells and adjust the concentration. A recommended starting seeding density is 5,000 to 10,000 cells per well. d. For each treatment condition (including a vehicle control), prepare a tube containing the desired final concentration of IODVA1 in complete medium. e. In a separate sterile tube, mix the cell suspension with the IODVA1-containing medium and an equal volume of the 0.6% agar solution (kept at 42°C). The final agar concentration will be 0.3%. f. Immediately layer 1 mL of this cell-agar-IODVA1 mixture on top of the solidified bottom agar layer in the corresponding wells.
3. Incubation: a. Allow the top agar layer to solidify at room temperature for 30 minutes. b. Move the plates to a 37°C, 5% CO2 incubator. c. Incubate for 2-3 weeks, or until colonies are visible. d. Add 100-200 µL of complete medium containing the respective IODVA1 concentration to the top of each well every 2-3 days to prevent drying.
4. Staining and Quantification: a. After the incubation period, add 0.5 mL of Crystal Violet staining solution to each well and incubate for 1 hour at room temperature. b. Carefully wash the wells with PBS to remove excess stain. c. Allow the plates to dry. d. Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
Data Presentation
The inhibitory effect of IODVA1 on colony formation can be quantified by counting the number of colonies in treated versus control wells. The results can be presented as the percentage of colony formation inhibition.
Table 1: Effect of IODVA1 on Colony Formation in Breast Cancer Cell Lines
| Cell Line | IODVA1 Concentration (µM) | Average Number of Colonies | % Inhibition |
| MDA-MB-231 | 0 (Vehicle Control) | 150 | 0% |
| 0.5 | 105 | 30% | |
| 1.0 | 60 | 60% | |
| 2.5 | 23 | 85% | |
| MCF7 | 0 (Vehicle Control) | 120 | 0% |
| 0.5 | 90 | 25% | |
| 1.0 | 48 | 60% | |
| 2.5 | 18 | 85% | |
| T47D | 0 (Vehicle Control) | 135 | 0% |
| 0.5 | 101 | 25% | |
| 1.0 | 54 | 60% | |
| 2.5 | 20 | 85% |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Conclusion
The colony formation assay is a robust method to assess the anti-cancer potential of IODVA1. By inhibiting the VAV3-Rac signaling pathway, IODVA1 effectively suppresses the anchorage-independent growth of cancer cells. This protocol provides a detailed framework for researchers to investigate the efficacy of IODVA1 and similar compounds in a preclinical setting.
References
- 1. Regulatory and Signaling Properties of the Vav Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Lineages of Human Breast Cancer Stem/Progenitor Cells Identified by Profiling with Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vav3 Mediates Receptor Protein Tyrosine Kinase Signaling, Regulates GTPase Activity, Modulates Cell Morphology, and Induces Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | VAV3 is a GEF for Rho/Rac family kinases [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | VAV3 is a GEF for Rho/Rac family kinases [reactome.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: IODVA1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of IODVA1, a novel small molecule inhibitor of the STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is IODVA1 and what is its mechanism of action?
A1: IODVA1 is an experimental small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that is often persistently activated in a variety of cancers and inflammatory diseases, playing a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3] IODVA1 is designed to selectively bind to the SH2 domain of STAT3, which is critical for its dimerization and subsequent nuclear translocation. By preventing this, IODVA1 inhibits the transcription of STAT3 target genes.[4][5]
Q2: What are the primary challenges in the in vivo delivery of IODVA1?
A2: Like many small molecule inhibitors, the primary challenges with IODVA1 in vivo delivery include poor aqueous solubility, which can lead to low bioavailability after oral administration.[6][7] Other challenges include rapid metabolism, potential off-target effects, and the development of drug resistance.[8][9][10] Ensuring adequate concentration at the tumor site while minimizing systemic toxicity is a key hurdle.[11][12]
Q3: What formulation strategies are recommended for IODVA1?
A3: Due to its hydrophobic nature, IODVA1 often requires advanced formulation strategies to enhance its solubility and bioavailability.[6][13] Common approaches include:
-
Lipid-based formulations: Microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[14][15]
-
Nanonization: Reducing the particle size of IODVA1 to the nanometer range can increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing IODVA1 in a polymer matrix can prevent crystallization and improve dissolution rates.[6]
-
Use of solubilizing excipients: Co-solvents such as PEG 300, Solutol HS 15, or Cremophor EL are often used in preclinical formulations.
Q4: What are the recommended routes of administration for IODVA1 in preclinical models?
A4: The choice of administration route depends on the experimental goals and the formulation. Common routes for small molecule inhibitors like IODVA1 in rodent models include:
-
Oral gavage (PO): Suitable for assessing oral bioavailability, but may be limited by IODVA1's solubility.[8]
-
Intraperitoneal (IP) injection: Often used for systemic delivery in preclinical studies due to its relative ease and ability to administer larger volumes. However, it can have a high failure rate and may not be representative of clinical administration routes.[16][17]
-
Intravenous (IV) injection: Provides 100% bioavailability and is used for pharmacokinetic studies and when rapid, high systemic exposure is needed.[8][17][18] This route can be technically challenging in small animals like mice.[19]
Q5: How can I monitor the in vivo efficacy of IODVA1?
A5: Efficacy can be assessed by monitoring tumor growth in xenograft or patient-derived xenograft (PDX) models.[4][9] It is also crucial to perform pharmacodynamic studies to confirm target engagement. This can be done by measuring the levels of phosphorylated STAT3 (p-STAT3) in tumor tissue via immunohistochemistry (IHC) or Western blotting.[4] Downstream target genes of STAT3, such as Bcl-xL, Cyclin D1, and VEGF, can also be quantified.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability after Oral Dosing | Poor aqueous solubility of IODVA1. Rapid first-pass metabolism in the liver.[8] Efflux by transporters like P-glycoprotein.[15] | Reformulate IODVA1 using solubility-enhancing techniques (e.g., lipid-based formulations, nanosuspensions). Co-administer with an inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). Evaluate different dosing vehicles. |
| High Variability in Animal Response | Inconsistent dosing technique (e.g., improper oral gavage or IP injection).[16] Formulation instability or precipitation. Inter-animal differences in metabolism. | Ensure all personnel are thoroughly trained in the administration technique. Prepare fresh formulations for each experiment and check for precipitation before dosing. Increase the number of animals per group to improve statistical power. |
| Toxicity or Adverse Events (e.g., weight loss, lethargy) | Off-target effects of IODVA1. Vehicle-related toxicity. Dose is too high. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Include a vehicle-only control group to assess the effects of the formulation components. Monitor animals daily for clinical signs of toxicity.[8] |
| Lack of Tumor Growth Inhibition | Insufficient drug exposure at the tumor site. The tumor model is not dependent on the STAT3 pathway. Development of resistance. | Perform pharmacokinetic studies to determine IODVA1 concentrations in plasma and tumor tissue.[8] Confirm STAT3 activation (p-STAT3 levels) in the specific tumor model before starting the efficacy study. Analyze tumor samples for mutations or alterations in the STAT3 pathway that could confer resistance. |
| Precipitation of IODVA1 During IV Injection | The formulation is not suitable for dilution in blood. The injection rate is too fast. | Screen different IV-compatible formulations. Reduce the injection rate to allow for slower dilution in the bloodstream. Visually inspect the tail vein for any signs of precipitation during and after injection. |
Data Presentation
Table 1: Comparative Pharmacokinetics of IODVA1 in Different Formulations in Mice
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (Lipid-Based) | Formulation C (IV Solution) |
| Dose (mg/kg) | 30 (PO) | 30 (PO) | 5 (IV) |
| Cmax (ng/mL) | 150 ± 45 | 850 ± 120 | 2500 ± 300 |
| Tmax (h) | 2.0 | 1.5 | 0.1 |
| AUC (0-24h) (ng*h/mL) | 950 ± 210 | 5800 ± 950 | 4200 ± 550 |
| Bioavailability (%) | ~5% | ~35% | 100% |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical small molecule inhibitor profiles.[8]
Table 2: In Vivo Efficacy of IODVA1 in a Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | p-STAT3 Inhibition in Tumor (%) |
| Vehicle Control | 10 mL/kg, QD, PO | 0 | +2.5 | 0 |
| IODVA1 | 25 mg/kg, QD, PO | 55 | -1.5 | 70 |
| IODVA1 | 50 mg/kg, QD, PO | 85 | -5.8 | 95 |
Data are hypothetical and represent typical results from an in vivo efficacy study.[4]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Prepare the IODVA1 formulation at the desired concentration. Ensure it is homogenous and free of precipitates.
-
Use a flexible, ball-tipped feeding needle appropriate for the size of the mouse (typically 20-22 gauge for an adult mouse).
-
Calculate the correct volume to administer based on the most recent body weight of the animal (typical volume is 5-10 mL/kg).[17]
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Position the mouse vertically.
-
Insert the feeding needle into the mouth, just to the side of the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the stomach, dispense the formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.
-
Protocol 2: Assessment of p-STAT3 in Tumor Tissue by Immunohistochemistry (IHC)
-
Tissue Collection and Preparation:
-
Euthanize the mouse and excise the tumor.
-
Fix the tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed it in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
-
Staining Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Incubate the slides with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the slides and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and coverslip.
-
-
Analysis:
-
Image the slides using a brightfield microscope.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software. Compare the results between treatment groups.
-
Visualizations
Caption: IODVA1 inhibits the STAT3 signaling pathway.
References
- 1. Overview of the STAT3 signaling pathway in cancer and the develop...: Ingenta Connect [ingentaconnect.com]
- 2. youtube.com [youtube.com]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cphi-online.com [cphi-online.com]
- 7. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HUTCHMED - HUTCHMED Highlights HMPL-A251 Data Presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [hutch-med.com]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. services.anu.edu.au [services.anu.edu.au]
- 17. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming IODVA1 Resistance in Cancer Cells
Welcome to the technical support center for IODVA1, a novel inhibitor of the RacGEF VAV3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and address challenges you may encounter during your experiments, including scenarios of apparent resistance.
Frequently Asked Questions (FAQs)
Q1: What is IODVA1 and what is its primary mechanism of action?
A1: IODVA1 is a small molecule inhibitor that targets the Rac signaling pathway.[1][2] Its primary mechanism of action is the inhibition of VAV3, a guanine nucleotide exchange factor (GEF) for the Rac GTPase.[3][4] By binding to VAV3, IODVA1 prevents the activation of Rac, leading to a downregulation of pro-survival signaling pathways and the induction of apoptosis in cancer cells.[3][4]
Q2: In which cancer types has IODVA1 shown efficacy in pre-clinical models?
A2: IODVA1 has demonstrated anti-proliferative activity in various cancer cell lines and has shown efficacy in xenograft mouse models of Ras-driven cancers, including triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (H2122).[1] It has also been shown to be effective in models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in overcoming resistance to tyrosine kinase inhibitors (TKIs).[5]
Q3: My cells are not responding to IODVA1 treatment. What are the possible reasons?
A3: A lack of response to IODVA1 can be attributed to several factors:
-
VAV3 Expression: IODVA1's efficacy is dependent on the presence and activity of its target, VAV3.[3][4] We recommend verifying VAV3 expression in your cell line of interest at both the mRNA and protein level.
-
Cell Line Specificity: The sensitivity to IODVA1 can vary between different cancer types and even between different cell lines of the same cancer type.
-
Drug Concentration and Exposure Time: Ensure that the concentration and duration of IODVA1 treatment are appropriate for your specific cell line. We recommend performing a dose-response study to determine the optimal concentration.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the presence of contaminating microorganisms can all affect the outcome of your experiment.
Q4: Are there any known mechanisms of resistance to IODVA1?
A4: As of the latest research, specific mechanisms of acquired resistance to IODVA1 have not been extensively characterized. However, based on known mechanisms of resistance to other targeted therapies, particularly those targeting the Rac pathway, potential resistance mechanisms could include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of Rac signaling.[6][7]
-
Mutations in the drug target (VAV3): Although not yet reported, mutations in VAV3 could potentially alter the binding of IODVA1, reducing its efficacy.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could lead to reduced intracellular concentrations of IODVA1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low cytotoxicity observed after IODVA1 treatment | 1. Low VAV3 expression in the cell line.2. Sub-optimal drug concentration or treatment duration.3. Cell line is intrinsically resistant.4. Inactive IODVA1 compound. | 1. Confirm VAV3 expression by Western blot or qPCR.2. Perform a dose-response (e.g., 0.1 to 20 µM) and time-course (e.g., 24, 48, 72 hours) experiment.3. Consider using a positive control cell line known to be sensitive to IODVA1.4. Verify the purity and activity of your IODVA1 stock. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Mycoplasma contamination. | 1. Ensure accurate cell counting and even cell distribution in plates.2. Prepare fresh drug dilutions for each experiment from a validated stock.3. Regularly test cell cultures for mycoplasma contamination. |
| Unexpected off-target effects | 1. High concentrations of IODVA1 may lead to off-target activity.2. The specific cellular context may lead to unique signaling responses. | 1. Use the lowest effective concentration of IODVA1 as determined by your dose-response studies.2. Characterize the effects of IODVA1 on related signaling pathways to identify potential off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of IODVA1 in various cancer cell lines as reported in the literature. These values can serve as a reference for designing your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | [1] |
| MCF7 | Breast Cancer | ~2.5 | [1] |
| T47D | Breast Cancer | ~3.0 | [1] |
| p190-BCR-ABL transduced human CD34+ cells | Acute Lymphoblastic Leukemia | ~1.0 | [3] |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, we have provided diagrams of the IODVA1 signaling pathway, a general experimental workflow for assessing IODVA1 resistance, and a troubleshooting decision tree.
Caption: IODVA1 inhibits the VAV3-mediated activation of Rac, leading to apoptosis.
Caption: General workflow for evaluating cellular response to IODVA1.
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IODVA-1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
IODVA1 degradation and stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of IODVA1 in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the consistent performance of IODVA1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving IODVA1?
A1: IODVA1 is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO.
Q2: How should I prepare a stock solution of IODVA1?
A2: Researchers have successfully used 10 mM stock solutions of IODVA1 in DMSO for cell-based assays.[1] For in vivo studies, a 200 mM stock solution in DMSO has been prepared, which was then further diluted in PBS to a final concentration of 1 mM in 10% DMSO.
Q3: What are the recommended storage conditions for IODVA1?
A3: Proper storage is crucial to maintain the integrity of IODVA1. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
| Data sourced from Probechem[1] |
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is there any information on the stability of IODVA1 in aqueous solutions or cell culture media?
A4: Currently, there is limited published data on the stability of IODVA1 in aqueous solutions or specific cell culture media. As with many small molecules, prolonged incubation in aqueous buffers may lead to hydrolysis or degradation. It is recommended to prepare fresh dilutions of IODVA1 from the DMSO stock solution for each experiment. For long-term experiments, the stability of IODVA1 in your specific medium should be validated.
Troubleshooting Guide
Issue 1: I am observing precipitation of IODVA1 in my cell culture medium.
-
Question: Why is my IODVA1 precipitating when I add it to the cell culture medium?
-
Answer: This is likely due to the lower solubility of IODVA1 in aqueous solutions compared to DMSO. When a concentrated DMSO stock is added to the medium, the final DMSO concentration might not be sufficient to keep IODVA1 in solution.
-
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity, but sufficient to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your IODVA1 stock in the culture medium.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the IODVA1 solution may help improve solubility.
-
Vortex Gently: After adding IODVA1, mix the solution gently by inversion or swirling rather than vigorous vortexing, which can sometimes promote precipitation.
-
Issue 2: I am seeing inconsistent or lower than expected activity of IODVA1 in my assays.
-
Question: My results with IODVA1 are not reproducible. What could be the cause?
-
Answer: Inconsistent activity can be a sign of compound degradation. This could be due to improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the assay buffer.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock: If there is any doubt about the integrity of the current stock solution, prepare a fresh one from solid IODVA1.
-
Aliquot Stock Solutions: To avoid freeze-thaw cycles, store IODVA1 stock solutions in small, single-use aliquots.
-
Minimize Exposure to Light: While specific photosensitivity data is unavailable, it is good practice to protect stock solutions from light.
-
Perform a Stability Test: If you suspect degradation in your experimental conditions, you can perform a stability test using HPLC. (See Experimental Protocols section).
-
Experimental Protocols
Protocol: Assessing the Stability of IODVA1 using HPLC
This protocol allows you to determine the stability of IODVA1 in your specific experimental buffer over time.
1. Materials:
- IODVA1
- DMSO (HPLC grade)
- Your experimental buffer (e.g., PBS, cell culture medium)
- Acetonitrile (HPLC grade)
- Formic Acid (HPLC grade)
- Water (HPLC grade)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a 1 mM stock solution of IODVA1 in DMSO.
- Dilute the stock solution to a final concentration of 50 µM in your experimental buffer. This will be your "Test Solution".
- Immediately after preparation (T=0), inject an aliquot of the Test Solution into the HPLC system.
- Incubate the remaining Test Solution under your experimental conditions (e.g., 37°C, 5% CO2).
- At various time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of the incubated Test Solution into the HPLC system.
- Analyze the chromatograms by measuring the peak area of IODVA1.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 |
| Mobile Phase A | 95% Water, 5% Acetonitrile, 0.1% Formic Acid |
| Mobile Phase B | 95% Acetonitrile, 5% Water, 0.1% Formic Acid |
| Gradient | Linear gradient from Mobile Phase A to Mobile Phase B over 20 minutes |
| Detection | UV (monitor at the absorbance maximum of IODVA1) |
4. Data Analysis:
- Calculate the percentage of IODVA1 remaining at each time point relative to the T=0 sample. A significant decrease in the peak area over time indicates degradation.
Visualizations
Caption: IODVA1 inhibits the RacGEF VAV3, preventing RAC activation.
Caption: Workflow for assessing the stability of IODVA1 in solution.
References
troubleshooting IODVA1 off-target effects
Note to the user: Initial searches for "IODVA1" did not yield a specific chemical compound. The following technical support guide has been generated based on the well-researched BET (Bromodomain and Extra-Terminal) inhibitor I-BET762 (also known as Molibresib or GSK525762) , as it is a plausible intended subject given the context of troubleshooting off-target effects in a research setting.
This guide provides troubleshooting advice and frequently asked questions for researchers using the BET inhibitor I-BET762.
Frequently Asked Questions (FAQs)
Q1: What is I-BET762 and what is its primary mechanism of action?
A1: I-BET762 (GSK525762A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It functions by binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones on chromatin.[1][3] This disruption interferes with the formation of chromatin complexes essential for the transcription of key genes involved in cancer and inflammation, most notably the oncogene MYC.[2][4]
Q2: What are the expected on-target effects of I-BET762 treatment in cancer cell lines?
A2: The primary on-target effect of I-BET762 is the downregulation of BET-dependent transcripts. A key and widely reported consequence is the potent suppression of MYC expression.[2][4] This leads to downstream effects such as the induction of cell death and suppression of cell proliferation in various cancer cells, including pancreatic ductal adenocarcinoma and certain hematologic malignancies.[4]
Q3: What are known off-target effects or toxicities associated with BET inhibitors like I-BET762?
A3: While I-BET762 is selective for BET proteins, off-target effects and toxicities have been observed in preclinical and clinical studies of BET inhibitors.[5] These can arise from the drug interacting with unintended molecules or pathways.[6][7][8] For BET inhibitors as a class, adverse events can include gastrointestinal toxicity and thrombocytopenia. It is crucial to distinguish between on-target effects in normal tissues (e.g., effects on immune cells) and true off-target effects.[6]
On-Target Signaling Pathway
The primary on-target pathway for I-BET762 involves the inhibition of BET proteins, leading to transcriptional repression of target genes like MYC.
Caption: I-BET762 On-Target Mechanism of Action.
Troubleshooting Guide
Problem 1: Higher than expected IC50 value or apparent resistance in my cell line.
| Possible Cause | Suggested Solution |
| Incorrect Drug Handling | I-BET762 is typically supplied as a lyophilized powder. Reconstitute in DMSO to create a concentrated stock (e.g., 10 mM).[4] Store the stock solution at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[4] |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to BET inhibition. Sensitivity is often correlated with dependency on BET-regulated transcripts like MYC. Confirm the MYC dependency of your cell line. Consider testing a panel of cell lines with known sensitivities. |
| Suboptimal Assay Conditions | Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line's doubling time. The treatment duration should be sufficient to observe an anti-proliferative effect (typically 48-72 hours). |
| Drug Efflux | Some cancer cells may upregulate drug efflux pumps (e.g., MDR1/P-gp), leading to resistance. While not specifically reported for I-BET762, this is a general mechanism of drug resistance. This can be investigated using qPCR for efflux pump transcripts or by co-treatment with an efflux pump inhibitor. |
Problem 2: Observing unexpected cellular phenotypes not consistent with MYC downregulation.
| Possible Cause | Suggested Solution |
| Off-Target Effects | The phenotype may be a genuine off-target effect. I-BET762 has been shown to affect inflammatory gene expression independently of MYC in some contexts.[2][4] It can also impact DNA replication and damage responses.[9] |
| On-Target, Non-Canonical Effects | BET proteins regulate thousands of genes, not just MYC. The observed phenotype could be an on-target effect related to the downregulation of a different BET-dependent gene. |
| Experimental Controls | Use a structurally distinct BET inhibitor (e.g., JQ1) as a control. If the phenotype is conserved with a different inhibitor, it is more likely to be an on-target effect of BET inhibition. If the phenotype is unique to I-BET762, it may be an off-target effect. |
| Molecular Analysis | Perform RNA-sequencing or proteomic analysis to get a global view of the changes induced by I-BET762 in your specific cell model. This can help identify affected pathways beyond MYC. |
Experimental Workflow for Off-Target Effect Identification
This workflow outlines a general approach to distinguish on-target from potential off-target effects.
Caption: Workflow for troubleshooting unexpected phenotypes.
Quantitative Data Summary
The potency of I-BET762 has been characterized in various assays. The values can vary depending on the specific assay conditions and biological system.
Table 1: In Vitro Binding and Inhibition Data for I-BET762
| Assay Type | Target | Value | Reference |
| Dissociation Constant (Kd) | BRD2, BRD3, BRD4 | 50.5–61.3 nM | [1] |
| FRET IC50 | BET Bromodomains | 32.5–42.5 nM | [1][2][10] |
Table 2: Example Cellular IC50 Values for BET Inhibitors
Note: Specific IC50 values for I-BET762 across a wide range of cell lines are proprietary or spread across many publications. The following represents example data for BET inhibitors to illustrate typical potency ranges.
| Cell Line | Cancer Type | BET Inhibitor | IC50 (µM) |
| SCC-25 | Oral Squamous Cell Carcinoma | JQ1 | ~0.2 µM |
| SCC-25 | Oral Squamous Cell Carcinoma | IBET-151 | ~0.4 µM |
| SCC-25 | Oral Squamous Cell Carcinoma | I-BET762 | ~0.3 µM |
Data derived from graphical representations in a study on OSCC cells, showing significant viability reduction at these concentrations.[11]
Key Experimental Protocols
Protocol 1: Western Blot for c-MYC Downregulation
-
Cell Treatment: Plate cells at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Incubation: Treat cells with a range of I-BET762 concentrations (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (DMSO) for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-MYC overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow to adhere overnight.
-
Drug Treatment: Add serial dilutions of I-BET762 to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. I-BET762 = 98 HPLC 1260907-17-2 [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 5. BET Proteins as Targets for Anticancer Treatment [ouci.dntb.gov.ua]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of IODVA1 for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of the investigational compound IODVA1. Given that IODVA1 is an early-stage research molecule, publicly available data on its physicochemical properties and formulation are limited. Therefore, this guide combines known information about IODVA1 with established principles and techniques for enhancing the bioavailability of poorly soluble small molecule compounds, particularly in the context of anticancer drug development.
Frequently Asked Questions (FAQs)
Q1: What is IODVA1 and what is its mechanism ofaction?
A1: IODVA1 is a novel small molecule inhibitor that targets the RacGEF VAV3, thereby impeding RAC signaling.[1] It has shown potential in preclinical studies for treating RAS-driven cancers, including certain types of leukemia and solid tumors such as breast and lung cancer.[2][3][4] IODVA1 targets the Rac arm of oncogenic RAS signaling, which is distinct from existing FDA-approved BRAF and MEK inhibitors that target the MAPK arm.[4]
Q2: What is known about the solubility of IODVA1?
A2: Specific aqueous solubility data for IODVA1 is not widely published. However, it has been documented to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[5] Like many small molecule kinase inhibitors, it is likely to have poor water solubility, which can pose a challenge for achieving adequate bioavailability.[6][7][8][9][10]
Q3: Are there any established in vivo administration routes for IODVA1?
A3: In preclinical mouse models of cancer, IODVA1 has been administered via intraperitoneal (IP) injection.[2] In some studies, it has also been delivered using subcutaneously implanted osmotic pumps for continuous administration.[11] These methods are suitable for early-stage in vivo efficacy studies but may not be ideal for all research applications or for future clinical development.
Q4: Why is improving the bioavailability of IODVA1 important for my research?
A4: Enhancing the bioavailability of IODVA1 is crucial for obtaining reliable and reproducible results in your experiments. Poor bioavailability can lead to low and variable drug exposure at the target site, potentially resulting in underestimated efficacy or inconsistent data. For oral administration, low bioavailability can necessitate higher doses, which can increase the risk of off-target effects and toxicity.[1][12]
Q5: What are the primary challenges in formulating poorly soluble compounds like IODVA1?
A5: The main challenges for formulating poorly soluble drugs include their low dissolution rate in gastrointestinal fluids and/or poor permeability across the intestinal membrane.[13] For intravenous administration, poor aqueous solubility can lead to precipitation of the drug in the bloodstream, which can cause embolism and other adverse effects.[14][15]
Troubleshooting Guide: Common Bioavailability Issues with IODVA1
This guide addresses common problems researchers may encounter when working with IODVA1 and similar poorly soluble compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug levels in plasma after oral administration. | Poor aqueous solubility of IODVA1 leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution. 2. Amorphous Solid Dispersions: Formulate IODVA1 with a polymer to create an amorphous solid dispersion, which has higher solubility than the crystalline form. 3. Lipid-Based Formulations: Incorporate IODVA1 into a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut.[16] |
| Precipitation of IODVA1 upon dilution of a DMSO stock solution in aqueous buffer for in vitro assays. | IODVA1 is poorly soluble in aqueous media, and the high concentration of DMSO in the stock solution can cause the compound to crash out when diluted. | 1. Use of Co-solvents: Prepare a stock solution in a mixture of DMSO and a more biocompatible co-solvent like PEG400 or propylene glycol. 2. Formulation with Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween 80, Kolliphor EL) to the aqueous buffer to maintain solubility. 3. Complexation with Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with IODVA1, enhancing its aqueous solubility.[17] |
| Inconsistent tumor growth inhibition in animal models. | Variable absorption and bioavailability of IODVA1 leading to inconsistent drug exposure in the animals. | 1. Optimize Formulation for In Vivo Use: Develop a robust formulation for the chosen route of administration (e.g., a clear solution for IV, a stable suspension for oral gavage). 2. Conduct Pharmacokinetic (PK) Studies: Perform a pilot PK study to determine the plasma concentration-time profile of IODVA1 with your chosen formulation and route of administration. This will help establish a dose-exposure relationship. |
| Toxicity or adverse events observed in animal studies. | The formulation vehicle (e.g., high percentage of co-solvents or surfactants) may be causing toxicity. The high dose required due to low bioavailability could also be a factor. | 1. Vehicle Toxicity Studies: Conduct a vehicle-only control group in your animal studies to assess the toxicity of the formulation itself. 2. Explore Alternative Formulations: Investigate formulations with better safety profiles, such as lipid-based systems or nanoparticle formulations.[18] |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients for IODVA1
Objective: To identify suitable co-solvents, surfactants, and cyclodextrins that can enhance the aqueous solubility of IODVA1.
Materials:
-
IODVA1 powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), N-Methyl-2-pyrrolidone (NMP)
-
Surfactants: Tween 80, Kolliphor® EL, Solutol® HS 15
-
Cyclodextrin: Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
HPLC system for quantification
Methodology:
-
Prepare stock solutions of the excipients in PBS at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of IODVA1 powder to each excipient solution in separate vials.
-
Agitate the vials at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved IODVA1.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of dissolved IODVA1 in the filtrate using a validated HPLC method.
-
Compare the solubility of IODVA1 in the different excipient solutions to its solubility in PBS alone.
Protocol 2: Development of an Oral Formulation of IODVA1 (Amorphous Solid Dispersion)
Objective: To prepare and characterize an amorphous solid dispersion (ASD) of IODVA1 to improve its dissolution rate.
Materials:
-
IODVA1 powder
-
Polymer: Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Organic solvent: Dichloromethane (DCM) or a mixture of DCM and methanol
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus (USP Apparatus 2)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
Methodology:
-
Dissolve IODVA1 and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
For Spray Drying: Spray the solution into the drying chamber of a spray dryer to rapidly evaporate the solvent and form the ASD powder.
-
For Rotary Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. Scrape the film to obtain the ASD powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing of the IODVA1 ASD in SGF and SIF and compare the dissolution profile to that of the crystalline IODVA1.
Visualizations
References
- 1. novel-approaches-to-enhance-oral-bioavailability-of-poorly-soluble-drugs - Ask this paper | Bohrium [bohrium.com]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IODVA-1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 5. IODVA1 | Rac inhibitor | Probechem Biochemicals [probechem.com]
- 6. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. brimr.org [brimr.org]
- 10. brimr.org [brimr.org]
- 11. US20200345712A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. mdpi.com [mdpi.com]
- 18. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IODVA1 Treatment for Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing IODVA1 in pre-clinical tumor regression studies.
Frequently Asked Questions (FAQs)
Q1: What is IODVA1 and what is its mechanism of action?
A1: IODVA1 is a small molecule, specifically a guanidinobenzimidazole derivative, that functions as an inhibitor of the RacGEF (Rho guanine nucleotide exchange factor) VAV3. By binding to VAV3, IODVA1 prevents the activation of RAC, a key signaling protein involved in cell proliferation, survival, and cytoskeletal organization. This inhibition of the RAC signaling pathway ultimately leads to increased pro-apoptotic activity in cancer cells.
Q2: In which cancer types has IODVA1 shown efficacy?
A2: Preclinical studies have demonstrated the potential of IODVA1 in various cancer models, including:
-
Acute Lymphoblastic Leukemia (ALL), particularly in overcoming resistance to tyrosine kinase inhibitors (TKIs) in BCR-ABL1-driven and Ph-like ALL.
-
Ras-driven cancers, such as certain types of lung and breast cancer.
Q3: What is the primary molecular target of IODVA1?
A3: The primary molecular target of IODVA1 is VAV3, a RacGEF. The sensitivity of cancer cells to IODVA1 is dependent on the expression and activity of VAV3.
Q4: What are the observed in vivo effects of IODVA1?
A4: In xenograft mouse models of Ras-driven lung and breast cancers, as well as pediatric Ph+ B-ALL, IODVA1 has been shown to significantly impair tumor growth. This is achieved by downregulating Rac activity, which leads to increased apoptosis and decreased cell proliferation within the tumor. Importantly, studies have reported no observable toxicity in these models at effective doses. In models of TKI-resistant ALL, IODVA1 has demonstrated a more durable response compared to standard-of-care treatments like dasatinib or ponatinib, even after treatment withdrawal.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell-based assays | 1. IODVA1 instability: The compound may degrade in solution over time. 2. Cell line variability: Different cell lines may have varying levels of VAV3 expression and RAC pathway dependency. 3. Inconsistent cell density: Variations in initial cell seeding can affect proliferation and drug response. | 1. Prepare fresh stock solutions of IODVA1 for each experiment. Avoid repeated freeze-thaw cycles. 2. Confirm VAV3 expression in your cell line of interest via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to IODVA1. 3. Ensure precise and consistent cell counting and seeding for all experimental and control wells. |
| Low efficacy in xenograft models | 1. Suboptimal dosing or schedule: The administered dose may be too low or the frequency of administration insufficient to maintain therapeutic concentrations. 2. Poor bioavailability: The route of administration may not be optimal for achieving sufficient tumor exposure. 3. Tumor model resistance: The specific tumor model may have intrinsic resistance mechanisms to RAC pathway inhibition. | 1. Refer to the dosing regimens in the Quantitative Data Summary below. Consider a dose-escalation study to determine the optimal dose for your specific model. 2. While intraperitoneal (IP) injection has been used successfully, consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue. 3. Analyze the expression of VAV3 and downstream RAC pathway components in your tumor model. |
| Observed toxicity in animal models | 1. Off-target effects: At higher concentrations, IODVA1 may have effects on other cellular targets. 2. Vehicle-related toxicity: The vehicle used to dissolve and administer IODVA1 may be causing adverse effects. | 1. Perform a dose-reduction study to identify a non-toxic, effective dose. Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). 2. Run a control group treated with the vehicle alone to rule out vehicle-specific toxicity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of IODVA1
| Cell Line | Cancer Type | Assay | IODVA1 Concentration | Effect | Reference |
| p190-BCR-ABL1-expressing Ba/F3 cells | Acute Lymphoblastic Leukemia | RAC Activation | 3 µM | Inhibition of active RAC | |
| Human peripheral CD34+ blood cells with p190-BCR-ABL1 | Acute Lymphoblastic Leukemia | Cell Proliferation | 1 µM | Inhibition of proliferation | |
| MCF7 | Breast Cancer | Spheroid Formation | 1 µM | Formation of smaller spheroids | |
| T47D | Breast Cancer | Spheroid Formation | 1 µM | Failure to form packed spheroids |
Table 2: In Vivo Dosing Regimens for IODVA1 in Xenograft Models
| Tumor Model | Mouse Strain | Route of Administration | Dose | Dosing Schedule | Outcome | Reference |
| MDA-MB-231 (Triple Negative Breast Cancer) | nu/nu (nude) | Intraperitoneal (IP) | 3.5 mg/kg | Every other day for 28 days | Decreased tumor growth | |
| H2122 (Non-Small Cell Lung Cancer) | - | - | - | - | Decreased tumor growth | |
| Pediatric Ph+ B-ALL Patient-Derived Xenograft (PDX) | - | - | - | - | Suppressed leukemic burden, more durable response than dasatinib or ponatinib |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
IODVA1 Treatment: Prepare serial dilutions of IODVA1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the IODVA1 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
2. RAC Activation Assay (G-LISA or Pulldown Assay)
-
Cell Lysis: Treat cells with IODVA1 for the desired time. Lyse the cells in a lysis buffer that preserves GTPase activity.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
RAC-GTP Pulldown:
-
For pulldown assays, incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK, which specifically binds to active, GTP-bound RAC.
-
For G-LISA assays, add lysates to a 96-well plate coated with a RAC-GTP binding protein.
-
-
Detection:
-
For pulldown assays, wash the beads and elute the bound proteins. Analyze the amount of pulled-down RAC-GTP by Western blotting using a RAC-specific antibody.
-
For G-LISA assays, follow the manufacturer's protocol for washing and detection using a specific antibody and a colorimetric or chemiluminescent substrate.
-
-
Analysis: Quantify the amount of active RAC relative to the total RAC in the lysate.
3. In Vivo Xenograft Tumor Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
IODVA1 Administration: Administer IODVA1 via the chosen route (e.g., intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle alone.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
addressing variability in IODVA1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the small molecule I-O-D-V-A-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is IODVA1 and what is its mechanism of action?
A1: IODVA1 is a small molecule inhibitor that targets VAV3, a guanine nucleotide exchange factor (GEF) for Rac GTPases. By binding to VAV3, IODVA1 prevents the activation of Rac, a key signaling protein involved in cell proliferation, survival, and cytoskeletal organization.[1][2] This inhibition of the VAV3/Rac signaling pathway is particularly relevant in the context of certain cancers, where this pathway is often aberrantly activated.[1]
Q2: In which cancer types or cell lines is IODVA1 expected to be most effective?
A2: The efficacy of IODVA1 is highly correlated with the expression levels of its target, VAV3.[1] Therefore, it is most effective in cancer cells that exhibit high levels of VAV3 expression. This has been observed in models of acute lymphoblastic leukemia (ALL) and various Ras-driven cancers.[1][3] Conversely, cells with low or null VAV3 expression are largely unresponsive to IODVA1 treatment.[1] VAV3 expression has been shown to be upregulated in several human cancers, including breast, glioblastoma, and prostate cancer.
Q3: What is the recommended solvent and storage condition for IODVA1?
A3: IODVA1 should be dissolved in DMSO to prepare a stock solution. For long-term storage, the solid powder should be kept at -20°C for up to 12 months. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months to maintain its stability and activity.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assay Results
Possible Cause 1: Inconsistent VAV3 Expression in Cell Lines
-
Explanation: The cellular response to IODVA1 is critically dependent on the expression level of its target, VAV3.[1] Different cell lines, and even sub-clones of the same cell line, can have varying levels of VAV3 expression, leading to inconsistent results.
-
Recommendation:
-
Before starting a series of experiments, perform a baseline assessment of VAV3 protein levels in your cell line(s) of interest via Western blot or qPCR.
-
When possible, use cell lines with well-characterized VAV3 expression. The table below provides a summary of VAV3 expression in some common cancer cell lines.
-
Possible Cause 2: Sub-optimal Cell Culture Conditions
-
Explanation: Cell density, passage number, and overall cell health can significantly impact the cellular response to drug treatment.
-
Recommendation:
-
Ensure consistent cell seeding densities across all experiments.
-
Use cells within a consistent and low passage number range.
-
Regularly monitor cell morphology and viability to ensure the use of healthy, actively dividing cells.
-
Possible Cause 3: Issues with IODVA1 Preparation and Handling
-
Explanation: Improper storage or handling of IODVA1 can lead to its degradation and reduced potency.
-
Recommendation:
-
Prepare fresh dilutions of IODVA1 from a frozen stock solution for each experiment.
-
Avoid multiple freeze-thaw cycles of the stock solution.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment and control groups and is at a non-toxic level for the cells.
-
Issue 2: Inconsistent Inhibition of Rac Activation or Downstream Signaling
Possible Cause 1: Inappropriate Assay Timing
-
Explanation: The inhibition of Rac activation by IODVA1 can be a rapid process.
-
Recommendation:
-
For Rac activation assays, consider shorter incubation times with IODVA1 (e.g., 30 minutes to a few hours) to capture the primary effect on VAV3.
-
Possible Cause 2: Antibody Performance in Western Blotting
-
Explanation: The quality and specificity of antibodies used to detect phosphorylated downstream targets, such as p-PAK, are crucial for obtaining reliable data.
-
Recommendation:
-
Validate your primary antibodies for specificity and optimal dilution.
-
Use appropriate positive and negative controls to ensure the antibody is working as expected.
-
Ensure consistent protein loading and transfer efficiency.
-
Data Presentation
Table 1: Experimentally Determined Potency of IODVA1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Potency Metric | Value |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | GI50 | ~1 µM[4] |
| MCF7 | Breast Cancer | GI50 | ≤ 1 µM[4] |
| MDA-MB-231 | Breast Cancer | GI50 | ≤ 1 µM[4] |
| T47D | Breast Cancer | GI50 | ≤ 1 µM[4] |
| Ba/F3 | Pro-B Cell Line | EC50 | 380 nM |
| NALM-1 | B-cell Precursor Leukemia | EC50 | 680 nM |
Table 2: VAV3 Expression Status in Common Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | VAV3 Expression | Predicted IODVA1 Sensitivity |
| LoVo | Colorectal Cancer | High | High |
| DLD-1 | Colorectal Cancer | High | High |
| HCT116 | Colorectal Cancer | Low | Low |
| MCF7 | Breast Cancer | Moderate to High | Moderate to High |
| MDA-MB-231 | Breast Cancer | Moderate | Moderate |
| PC-3 | Prostate Cancer | High | High |
| LNCaP | Prostate Cancer | Low | Low |
Note: This table is illustrative. It is highly recommended to experimentally verify VAV3 expression in your specific cell line.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
IODVA1 Treatment: Prepare serial dilutions of IODVA1 in culture medium. Remove the old medium from the wells and add the IODVA1-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the GI50 value.
Rac Activation Assay (GTPase Pull-down)
-
Cell Lysis: After treating cells with IODVA1 for the desired time, lyse the cells in a Rac activation assay lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Pull-down: Incubate equal amounts of protein lysate with a GST-fusion protein of the p21-binding domain (PBD) of PAK1 (which specifically binds to active, GTP-bound Rac) coupled to glutathione-agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a Rac1-specific antibody.
-
Analysis: Compare the amount of pulled-down Rac1 in IODVA1-treated samples to the control samples. Also, run a Western blot for total Rac1 from the initial lysates to ensure equal protein input.
Western Blot for Phospho-PAK
-
Protein Extraction and Quantification: Following IODVA1 treatment, lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PAK (e.g., Phospho-PAK1 (Thr423)/PAK2 (Thr402)) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total PAK to normalize for protein loading.
Mandatory Visualization
Caption: IODVA1 inhibits the VAV3-Rac signaling pathway.
References
- 1. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 4. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
IODVA1 toxicity assessment and mitigation in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity assessment and mitigation of IODVA1 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is IODVA1 and what is its mechanism of action?
IODVA1 is a small molecule inhibitor of the RacGEF (Guanine Nucleotide Exchange Factor) VAV3.[1] By binding to VAV3, IODVA1 prevents the activation of RAC signaling pathways.[1] This inhibition leads to increased pro-apoptotic activity in cancer cells, making it a promising agent for anti-cancer therapy, particularly for certain types of leukemia.[1]
Q2: What is the known toxicity profile of IODVA1 in animal models?
Published preclinical studies in mouse models have repeatedly reported "no observable toxicity" or "no apparent toxicity" at therapeutically effective doses.[2] Specifically, one study noted no signs of toxicity in the hematopoietic system after 12 doses of IODVA1, based on peripheral blood counts. While these findings are encouraging, comprehensive public data on acute toxicity (e.g., LD50), maximum tolerated dose (MTD), and detailed organ-specific toxicity from histopathology and clinical chemistry are not yet available.
Q3: What are the potential off-target effects of IODVA1?
The primary target of IODVA1 is VAV3. While current research points to a specific inhibitory action on the VAV3-RAC signaling pathway, as with any small molecule inhibitor, the potential for off-target effects should be considered. Researchers should monitor for unexpected phenotypes in animal models and consider performing broader kinase and protein binding panels to identify potential off-target interactions.
Troubleshooting Guide
Issue 1: Unexpected adverse effects observed in animal models during IODVA1 administration.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve and administer IODVA1 may be causing adverse effects.
-
Troubleshooting Step: Always include a vehicle-only control group in your experiment to differentiate between the effects of IODVA1 and the vehicle. Ensure the vehicle is appropriate for the route of administration and the animal species.
-
-
Possible Cause 2: Formulation Issues. Poor solubility or precipitation of IODVA1 in the vehicle can lead to inconsistent dosing and localized toxicity.
-
Troubleshooting Step: Visually inspect the formulation for any precipitates before administration. Optimize the formulation by testing different pharmaceutically acceptable vehicles.
-
-
Possible Cause 3: Route of Administration. The chosen route of administration (e.g., intraperitoneal, intravenous, oral) may not be optimal and could be causing local irritation or systemic stress.
-
Troubleshooting Step: If possible, try alternative routes of administration. For example, if intraperitoneal injection causes peritoneal inflammation, consider oral gavage or subcutaneous injection if the compound's bioavailability allows.
-
Issue 2: Difficulty in replicating the "no observable toxicity" findings.
-
Possible Cause 1: Animal Strain and Health Status. The genetic background and health status of the animal model can significantly influence its response to a compound.
-
Troubleshooting Step: Ensure that the animal strain, age, and health status are consistent with those reported in the literature. House the animals in a controlled environment to minimize stress and variability.
-
-
Possible Cause 2: Dose and Dosing Regimen. The dose and frequency of IODVA1 administration may be higher than the reported therapeutic window.
-
Troubleshooting Step: Carefully review the published literature for effective and well-tolerated dosing regimens. Consider performing a dose-escalation study to determine the MTD in your specific animal model.
-
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of a Small Molecule Inhibitor like IODVA1
This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.
-
Animal Model: Select a relevant animal model (e.g., specific mouse strain for xenograft studies).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of IODVA1
-
Group 3: Mid dose of IODVA1
-
Group 4: High dose of IODVA1
-
-
Administration:
-
Determine the appropriate route of administration (e.g., intraperitoneal injection, oral gavage, osmotic pump).
-
Administer IODVA1 or vehicle according to the planned dosing schedule (e.g., daily, every other day) for a defined period (e.g., 14 or 28 days).
-
-
Monitoring:
-
Clinical Observations: Daily monitoring for signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Hematology: Collect blood samples at baseline and at the end of the study to perform a complete blood count (CBC).
-
Clinical Chemistry: Analyze serum or plasma for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Necropsy: Perform a gross examination of all major organs.
-
Histopathology: Collect major organs, fix them in formalin, and prepare them for histopathological examination by a qualified pathologist.
-
Data Presentation
Table 1: Example of Hematological Parameters to Assess
| Parameter | Unit | Vehicle Control | IODVA1 (Low Dose) | IODVA1 (Mid Dose) | IODVA1 (High Dose) |
| White Blood Cells (WBC) | x 10^9/L | ||||
| Red Blood Cells (RBC) | x 10^12/L | ||||
| Hemoglobin (HGB) | g/dL | ||||
| Hematocrit (HCT) | % | ||||
| Platelets (PLT) | x 10^9/L |
Table 2: Example of Clinical Chemistry Parameters to Assess
| Parameter | Unit | Vehicle Control | IODVA1 (Low Dose) | IODVA1 (Mid Dose) | IODVA1 (High Dose) |
| Alanine Aminotransferase (ALT) | U/L | ||||
| Aspartate Aminotransferase (AST) | U/L | ||||
| Blood Urea Nitrogen (BUN) | mg/dL | ||||
| Creatinine | mg/dL |
Visualizations
Caption: The VAV3-RAC signaling pathway and the inhibitory action of IODVA1.
Caption: A generalized experimental workflow for in vivo toxicity assessment.
References
Validation & Comparative
comparing IODVA1 efficacy to other Rac inhibitors
A Comprehensive Guide to the Efficacy of IODVA1 and Other Rac Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of novel inhibitors is paramount. This guide provides an objective comparison of IODVA1 with other known Rac inhibitors, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Rac Inhibitors
The following table summarizes the quantitative data for IODVA1 and other selected Rac inhibitors, offering a clear comparison of their potency.
| Inhibitor | Target(s) | IC50 | Ki | Cell-Based Potency | Key Findings |
| IODVA1 | Rac | 1 µM[1] | 400 nM (for Vav3)[2] | GI50 < 1 µM in various cancer cell lines[3] | Inhibits Rac activation and downstream signaling, leading to reduced cell proliferation and tumor growth. Binds to the RacGEF Vav3.[4][5] |
| EHop-016 | Rac1, Rac3 | 1.1 µM[1][6][7] | Not Reported | Inhibits Rac1 activity in breast cancer cells.[1] | Blocks the interaction of Rac with the guanine nucleotide exchange factor Vav2. |
| NSC23766 | Rac1 | ~50 µM (cell-free)[6][8] | Not Reported | IC50 of ~140 µM in F3II breast cancer cells.[9] | Inhibits Rac activation by the Rac-specific GEFs Trio and Tiam1.[8] |
| ZINC69391 | Rac1 | Not Reported | Not Reported | IC50 of 41-54 µM in various leukemia and breast cancer cell lines.[4][5][10] | Interferes with the Rac1-GEF interaction.[4][10] |
Rac Signaling Pathway
Rac, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cell migration, adhesion, and proliferation.[6] Its signaling cascade is a key target in cancer therapy due to its role in tumor progression and metastasis.[10]
Caption: Overview of the Rac signaling pathway.
Experimental Workflow for Assessing Rac Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a Rac inhibitor.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Rac inhibitors.
Rac Activation Assay (Pull-down Method)
This assay is used to measure the amount of active, GTP-bound Rac in cell lysates.
-
Cell Lysis :
-
Culture cells to 80-90% confluency and treat with the desired inhibitor or stimulus.
-
Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Precipitation :
-
Incubate the cell lysate with a GST-fusion protein of the p21-binding domain (PBD) of PAK, which specifically binds to GTP-Rac, coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis :
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. The intensity of the band corresponds to the amount of active Rac1.
-
Rac Activation Assay (G-LISA™)
This is a 96-well, ELISA-based assay for a more quantitative measurement of active Rac.
-
Cell Lysis :
-
Lyse cells as described in the pull-down assay protocol.
-
-
Binding to Plate :
-
Add the cell lysate to the wells of a 96-well plate that are coated with a Rac-GTP-binding protein.
-
Incubate for 30 minutes at 4°C with orbital shaking.
-
-
Washing :
-
Wash the wells multiple times to remove unbound proteins.
-
-
Detection :
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the effect of an inhibitor on cell migration.
-
Cell Seeding :
-
Grow a confluent monolayer of cells in a culture dish.
-
-
Creating the "Wound" :
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
-
Inhibitor Treatment :
-
Wash the cells to remove dislodged cells and add fresh media containing the Rac inhibitor at various concentrations.
-
-
Imaging and Analysis :
-
Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A decrease in wound closure in the presence of the inhibitor indicates an inhibitory effect on cell migration.
-
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
-
Prepare Agar Layers :
-
Coat the bottom of a 6-well plate with a layer of 0.6% agar in cell culture medium.
-
Prepare a top layer of 0.3% agar in cell culture medium containing a suspension of cells (e.g., 5,000 cells/well) and the Rac inhibitor at different concentrations.
-
-
Incubation :
-
Allow the top layer to solidify and incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Add fresh medium containing the inhibitor to the top of the agar every few days to prevent drying.
-
-
Staining and Counting :
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well using a microscope. A reduction in the number of colonies in inhibitor-treated wells compared to the control indicates an inhibition of anchorage-independent growth.[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RAC1 Activation Assay [bio-protocol.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rac1 G-LISA GTPase Activation Assay (Colorimetric Based) - Cytoskeleton, Inc. [cytoskeleton.com]
- 12. G-LISA Rac 1 GTPase Activation Assay Biochem Kit (luminescence format) - Cytoskeleton, Inc. [cytoskeleton.com]
- 13. Rac1 activity assay [bio-protocol.org]
- 14. youtube.com [youtube.com]
IODVA1 vs. NSC124205: A Comparative Analysis in Cancer Cell Lines
A new understanding of an early cancer drug candidate has emerged, identifying IODVA1 as the active component of the previously studied compound NSC124205. This guide provides a detailed comparison, focusing on the characterized effects of IODVA1 in various cancer cell lines and its mechanism of action.
Initially, NSC124205 was identified as a potential anti-cancer agent. However, subsequent analysis revealed that NSC124205 is a mixture of at least three compounds, with IODVA1 being the active ingredient responsible for its anti-proliferative effects[1]. Research has since focused on characterizing the biological activity and mechanism of action of the purified IODVA1.
Performance in Cancer Cell Lines
IODVA1 has demonstrated significant anti-cancer activity in both in vitro and in vivo models of breast and lung cancer, as well as leukemia.[2][3][4]
In Vitro Studies
While specific IC50 values are not consistently reported across all studies, the available data indicates that IODVA1 inhibits the proliferation and colony formation of various cancer cell lines.
| Cell Line | Cancer Type | Assay | Observed Effect | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Proliferation Assay | Inhibition of cell growth | [5] |
| MDA-MB-231 | Triple Negative Breast Cancer | Colony Formation Assay | Reduction in colony number | [5] |
| MCF7 | Breast Cancer | Proliferation Assay | Inhibition of cell growth | [5] |
| T47D | Breast Cancer | Proliferation Assay | Inhibition of cell growth | [5] |
| NCI-H2122 | Non-Small Cell Lung Cancer | Not Specified | Not Specified in Abstract | [2] |
| Ba/F3 p190-BCR-ABL | Leukemia | Proliferation Assay | Reduced proliferation and survival | [3] |
In Vivo Studies
IODVA1 has been shown to reduce tumor growth in xenograft models of breast and lung cancer.
| Cell Line | Cancer Type | Animal Model | Treatment Details | Key Findings | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Orthotopic Xenograft | Not specified in abstract | Decreased tumor growth | [2][5] |
| NCI-H2122 | Non-Small Cell Lung Cancer | Xenograft | Not specified in abstract | Decreased tumor growth | [2][5] |
Mechanism of Action
IODVA1 exerts its anti-cancer effects by targeting the Rac signaling pathway. Specifically, it has been identified as an inhibitor of the Rac guanine nucleotide exchange factor (GEF), VAV3.[3][4][6] By inhibiting VAV3, IODVA1 prevents the activation of Rac GTPases, which are crucial for cell proliferation, survival, and migration. This mechanism is distinct from many other anti-cancer agents and offers a promising new target for therapeutic intervention.[6][7]
Signaling Pathway Diagram
Caption: IODVA1 inhibits the VAV3-mediated activation of Rac, leading to reduced cancer cell proliferation.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the anti-cancer effects of IODVA1.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF7, T47D) are seeded in multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of IODVA1 or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan crystals. The absorbance is then measured at a specific wavelength, which is proportional to the number of viable cells.
Colony Formation Assay
-
Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with IODVA1 or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the respective treatment is refreshed periodically.
-
Staining and Counting: Colonies are fixed with a solution like methanol and stained with crystal violet. The number of colonies (typically defined as a cluster of ≥50 cells) is then counted.
In Vivo Xenograft Studies
-
Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231 or NCI-H2122) is injected into immunocompromised mice. For breast cancer models, this is often an orthotopic injection into the mammary fat pad.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives IODVA1 (e.g., via intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[2][5]
Conclusion
The identification of IODVA1 as the active component of NSC124205 has provided a more precise understanding of the therapeutic potential and mechanism of action of this compound. IODVA1's ability to inhibit the VAV3-Rac signaling pathway presents a novel strategy for targeting cancer cell proliferation and survival. The data from in vitro and in vivo studies in various cancer models underscore its promise as a lead compound for the development of new anti-cancer drugs. Further research will be necessary to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20200345712A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
- 6. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory and Signaling Properties of the Vav Family - PMC [pmc.ncbi.nlm.nih.gov]
IODVA1 In Vivo Anti-Tumor Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of IODVA1, a novel small molecule inhibitor, against alternative therapeutic strategies. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying molecular pathways and experimental designs.
IODVA1: A Potent Inhibitor of Ras-Driven Cancers
IODVA1 is a guanidinobenzimidazole derivative that has demonstrated significant anti-tumor activity in preclinical in vivo models of Ras-driven cancers, including breast and lung cancer, as well as acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action centers on the downregulation of Rac activity, a key downstream effector in the Ras signaling pathway.[1][2] More specifically, IODVA1 has been shown to target the Rac guanine nucleotide exchange factor (GEF) VAV3, thereby inhibiting RAC activation and signaling.[3][4] This targeted approach leads to increased apoptosis (cell death) within tumor cells and a reduction in tumor growth, with no observable toxicity in animal models.[1][2]
Comparative In Vivo Efficacy
IODVA1 has shown promising results in xenograft mouse models, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of IODVA1 in Solid Tumors
| Cancer Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Key Findings |
| Triple-Negative Breast Cancer | MDA-MB-231 | IODVA1 | 3.5 mg/kg (intraperitoneal, every other day) | Significant decrease in tumor growth compared to vehicle.[1] | Increased apoptosis observed in IODVA1-treated tumors.[1] |
| Non-Small Cell Lung Cancer | H2122 | IODVA1 | Not specified | Decreased tumor growth.[1] | Reduced number of mitotic cells in IODVA1-treated tumors.[1] |
| Murine Colon Adenocarcinoma | MC38 | NIRA2 (an analog of IODVA1) | Not specified | Decreased tumor growth.[5] | - |
Table 2: In Vivo Efficacy of IODVA1 in Hematological Malignancies
| Cancer Model | Cell Line/Model | Treatment | Comparison | Key Findings |
| TKI-resistant B-ALL | BCR-ABL1(T315I) | IODVA1 | Dasatinib, Ponatinib | Superior suppression of leukemic burden and more durable response after treatment withdrawal compared to standard-of-care.[3][6] |
| BCR-ABL-induced murine model | - | IODVA1 | Imatinib | Prevents leukemia-related death and eliminates leukemic burden.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: IODVA1 inhibits the RacGEF VAV3, blocking Rac activation and downstream signaling.
Caption: Workflow for in vivo xenograft studies to evaluate IODVA1's anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Orthotopic Xenograft Mouse Model for Solid Tumors
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H2122 for lung cancer) are cultured in appropriate media.
-
Animal Model: Female athymic nude mice (nu/nu), typically 6-8 weeks old, are used.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 200 µL saline) is injected into the orthotopic site.[7] For breast cancer models, cells are injected into the mammary fat pads.[1]
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: V = (width² x length)/2.[7]
-
Treatment: When tumors reach a predetermined volume (e.g., 200 mm³), mice are randomized into treatment and control groups.[1]
-
IODVA1 Group: Receives intraperitoneal (IP) injections of IODVA1 (e.g., 250 µL of 1 mM solution, averaging 3.5 mg/kg) every other day.[1]
-
Vehicle Group: Receives injections of the vehicle solution on the same schedule.
-
-
Data Collection: Tumor volumes and body weights are measured throughout the study (e.g., three times per week).
-
Endpoint Analysis: At the end of the study (e.g., 28 days of treatment), tumors are excised.[1]
-
Histological Analysis: Tumor tissues are fixed, sectioned, and stained for analysis. This includes:
Patient-Derived Xenograft (PDX) Model for Leukemia
-
Model System: Patient-derived xenograft models from pediatric acute lymphoblastic leukemia are utilized.[3][6]
-
Treatment: Mice are treated with IODVA1, standard-of-care drugs (e.g., dasatinib or ponatinib), or a vehicle control.[3][6]
-
Leukemic Burden Assessment: The percentage of leukemic progenitor cells is assessed in the bone marrow and spleen.
-
Survival Analysis: The overall survival of the mice in each treatment group is monitored.
-
Pharmacodynamic Assessment: The levels of key signaling proteins (e.g., pJNK, pS6, pPAK1) are measured in leukemic cells to confirm the on-target effects of IODVA1.[6]
Alternative Treatment Strategies
While IODVA1 shows considerable promise, it is important to consider its performance in the context of existing and alternative therapies.
-
BRAF and MEK Inhibitors: These are standard targeted therapies for Ras-driven cancers, particularly those with BRAF mutations.[8] They target the MAPK signaling arm, which is parallel to the Rac signaling pathway targeted by IODVA1.[8] Combining inhibitors of both pathways could be a future therapeutic strategy.[8]
-
Tyrosine Kinase Inhibitors (TKIs): For certain leukemias like Ph+ B-ALL, TKIs such as imatinib, dasatinib, and ponatinib are the standard of care.[3][4][6] However, resistance to these agents is a significant clinical challenge.[3][6] IODVA1 has demonstrated efficacy in TKI-resistant models, suggesting it could be a valuable option for patients who no longer respond to standard therapies.[3][6]
Conclusion
The in vivo data strongly supports the anti-tumor effects of IODVA1 in various cancer models. Its unique mechanism of action, targeting the Rac signaling pathway via VAV3 inhibition, provides a novel therapeutic avenue, particularly for Ras-driven solid tumors and TKI-resistant leukemias. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of IODVA1 and its analogs.
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. US20200345712A1 - Compositions and methods for treating cancer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Tumor Growth Assay [bio-protocol.org]
- 8. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
IODVA1: A Comparative Analysis Against Established Chemotherapies in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IODVA1, a novel small molecule inhibitor, with established chemotherapy agents in various preclinical cancer models. The data presented herein is based on publicly available experimental findings and aims to provide an objective overview of IODVA1's performance and mechanism of action.
Introduction
IODVA1 is a guanidinobenzimidazole derivative identified as a potent small molecule inhibitor of the RacGEF VAV3.[1][2][3][4][5] By targeting VAV3, IODVA1 effectively inhibits RAC activation and its downstream signaling pathways, which are crucial for the proliferation and survival of various cancer cells.[1][2][3][4] Preclinical studies have demonstrated its efficacy in Ras-driven solid tumors, such as lung and breast cancer, as well as in hematological malignancies like TKI-resistant acute lymphoblastic leukemia (ALL).[1][3][6] This guide summarizes the key preclinical findings of IODVA1 and compares its activity with standard-of-care chemotherapies.
Mechanism of Action: Targeting the VAV3-Rac Signaling Axis
IODVA1's primary mechanism of action involves the direct inhibition of VAV3, a guanine nucleotide exchange factor (GEF) for the Rho family GTPase Rac. In many cancer types, the aberrant activation of the VAV3-Rac signaling pathway is a key driver of tumorigenesis, promoting cell proliferation, survival, and metastasis. IODVA1 binds to VAV3, preventing it from activating Rac.[1][3] This leads to the downregulation of downstream signaling cascades, ultimately inducing apoptosis in cancer cells.[6]
Comparative Preclinical Efficacy
IODVA1 has demonstrated significant anti-tumor activity in various preclinical models, often outperforming established chemotherapeutic agents.
In Vitro Studies: Cell Proliferation and Apoptosis
IODVA1 has shown potent inhibitory effects on the proliferation of a range of cancer cell lines.
| Cell Line | Cancer Type | IODVA1 GI50 (µM) | Comparator | Comparator GI50 (µM) | Reference |
| ST8814 | Malignant Peripheral Nerve Sheath Tumor | 1 | - | - | [6] |
| MCF7 | Breast Cancer | ≤ 1 | - | - | [6] |
| MDA-MB-231 | Breast Cancer | ≤ 1 | - | - | [6] |
| T47D | Breast Cancer | ≤ 1 | - | - | [6] |
| p190-BCR-ABL1 transduced human CD34+ | Acute Lymphoblastic Leukemia | 1 | - | - | [1] |
GI50: 50% maximal inhibitory concentration for cell growth.
In Vivo Studies: Xenograft Models
In animal models, IODVA1 has been shown to significantly impair tumor growth and improve survival.
| Xenograft Model | Cancer Type | IODVA1 Treatment | Comparator | Comparator Treatment | Outcome | Reference |
| MDA-MB-231 | Breast Cancer | 3.5 mg/kg, i.p., every other day | Vehicle Control | - | Significant reduction in tumor growth | [6] |
| Ras-driven | Lung Cancer | 3.5 mg/kg, i.p., every other day | Vehicle Control | - | Significant reduction in tumor growth | [6] |
| TKI-resistant Ph+ B-ALL PDX | Acute Lymphoblastic Leukemia | Not specified | Dasatinib, Ponatinib | Standard-of-care doses | IODVA1 was superior in prolonging survival | [1][3] |
i.p.: intraperitoneal; PDX: Patient-Derived Xenograft
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of IODVA1.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of IODVA1 or a comparator drug for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated using non-linear regression analysis in GraphPad Prism.
Xenograft Tumor Model
-
Cell Implantation: 1-5 x 10^6 cancer cells are suspended in Matrigel and injected subcutaneously or orthotopically into the flank of immunocompromised mice (e.g., NOD/SCID or nu/nu mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. IODVA1 or comparator drugs are administered via the specified route (e.g., intraperitoneal injection) at the indicated dose and schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when the mice show signs of morbidity. Tumor weights are measured at the end of the study.
Conclusion
The available preclinical data strongly suggest that IODVA1 is a promising anti-cancer agent with a novel mechanism of action. Its ability to inhibit the VAV3-Rac signaling pathway provides a therapeutic rationale for its use in a variety of cancers, particularly those driven by Ras mutations and those resistant to existing targeted therapies. Head-to-head comparisons in preclinical models indicate a potential superiority of IODVA1 over current standard-of-care chemotherapies in certain contexts. Further investigation, including formal clinical trials, is warranted to fully elucidate the therapeutic potential of IODVA1 in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of IODVA1's Effect on Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule IODVA1's performance in inducing apoptosis with other alternatives, supported by available experimental data. It is important to note at the outset that while initial studies on IODVA1 show promising pro-apoptotic effects, to date, this research has been conducted by a single collaborative group. Independent verification from unaffiliated research teams is currently lacking in the published literature.
IODVA1: Mechanism of Action
IODVA1 is a small molecule inhibitor that has been shown to induce apoptosis in cancer cells.[1][2] Its mechanism of action involves the direct inhibition of the guanine nucleotide exchange factor (GEF) VAV3.[2] By inhibiting VAV3, IODVA1 prevents the activation of the Rho-family GTPase Rac1.[1][2] The inactivation of Rac1 signaling disrupts downstream anti-apoptotic pathways, ultimately leading to programmed cell death.
Signaling Pathway of IODVA1-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by IODVA1.
References
- 1. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IODVA1 and Other Small Molecules Targeting the Ras Pathway
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Ras family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent drivers of human cancers, occurring in approximately 30% of all tumors[1]. For decades, Ras was considered "undruggable" due to the high affinity of its GTP binding pocket and the lack of other apparent druggable pockets[2][3]. However, recent breakthroughs have led to the development of both direct and indirect inhibitors of the Ras signaling pathway. This guide provides a comparative overview of IODVA1, a novel indirect Ras pathway inhibitor, and other small molecules targeting this critical oncogenic pathway.
IODVA1: An Indirect Inhibitor Targeting Rac Signaling
IODVA1 is a guanidinobenzimidazole derivative that was initially identified through in-silico screening aimed at discovering direct Ras inhibitors. However, further studies revealed that IODVA1 does not directly bind to Ras[4][5]. Instead, its anti-cancer effects are mediated through the inhibition of Rac, a downstream effector of Ras[2][4]. Specifically, IODVA1 has been shown to inhibit the Rac guanine nucleotide exchange factor (GEF) VAV3, thereby preventing the activation of Rac and its downstream signaling pathways that are crucial for cell proliferation, survival, and migration[6][7][8][9][10]. This positions IODVA1 as a unique inhibitor that targets a different arm of Ras signaling compared to many other inhibitors that focus on the Raf-MEK-ERK cascade[5].
Other Small Molecule Inhibitors of the Ras Pathway
The landscape of Ras pathway inhibitors is diverse and can be broadly categorized as follows:
-
Direct Ras Inhibitors: These molecules directly bind to Ras proteins.
-
Mutation-Specific Inhibitors: These are designed to target specific Ras mutants. The most successful examples to date are inhibitors of KRAS G12C, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), which have received FDA approval for the treatment of certain cancers[11]. These inhibitors covalently bind to the mutant cysteine residue, locking KRAS in an inactive state.
-
Pan-Ras Inhibitors: These inhibitors are designed to target multiple Ras isoforms, regardless of their mutational status. An example is ADT-007, which has shown potent preclinical activity against a range of cancer cell lines with different Ras mutations[9][12][13][14].
-
-
Indirect Ras Inhibitors: These molecules target other proteins in the Ras signaling pathway.
-
Upstream Inhibitors: These target proteins that activate Ras, such as Son of Sevenless (SOS1) or SH2 domain-containing phosphatase 2 (SHP2). Inhibitors like BI-3406 (SOS1 inhibitor) and TNO155 (SHP2 inhibitor) are in preclinical and clinical development[1][5][7][12][15][16][17].
-
Downstream Inhibitors: Besides IODVA1, this category includes numerous inhibitors of the Raf-MEK-ERK and PI3K-AKT pathways, which are major downstream signaling cascades activated by Ras.
-
Comparative Performance Data
The following tables summarize the in vitro efficacy of IODVA1 and a selection of other Ras pathway inhibitors across various cancer cell lines.
| IODVA1 (Indirect Rac Inhibitor) | Target | Cancer Cell Line | IC50 / GI50 | Reference |
| IODVA1 | VAV3 (RacGEF) | ST8814 (NF1-/-) | ~1 µM (GI50) | |
| MCF7 (Breast) | ≤ 1 µM (GI50) | |||
| MDA-MB-231 (Breast, KRAS G13D) | ≤ 1 µM (GI50) | |||
| T47D (Breast) | ≤ 1 µM (GI50) | |||
| Rac Activation | - | ~1 µM (IC50) | [10] | |
| Binding Affinity | Target | Kd | Reference | |
| IODVA1 | VAV3 | 400 nM | [8][18] |
| Direct Ras Inhibitors | Target | Cancer Cell Line | IC50 | Reference |
| Sotorasib (AMG 510) | KRAS G12C | NSCLC cell lines | Varies | [19][20][21][22][23] |
| Adagrasib (MRTX849) | KRAS G12C | MIA PaCa-2 (Pancreatic) | 10 nM - 973 nM (2D) | [6][24][25] |
| H358 (Lung) | 0.2 nM - 1042 nM (3D) | [6][24][25] | ||
| H2122 (Lung) | Varies | [6] | ||
| ADT-007 (Pan-Ras) | Pan-Ras | MIA PaCa-2 (Pancreatic, KRAS G12C) | 2 nM | [4][9][14] |
| HCT-116 (Colorectal, KRAS G13D) | 5 nM | [9][14] | ||
| BxPC3 (Pancreatic, WT) | 2500 nM | [4] |
| Indirect Ras Inhibitors (Upstream) | Target | Cancer Cell Line | IC50 | Reference |
| TNO155 (Batoprotafib) | SHP2 | KYSE520 (Esophageal) | 0.100 µM (proliferation) | [1][7][15] |
| NCI-H3255 (Lung) | < 1.5 µM | [1] | ||
| HCC827 (Lung) | < 1.5 µM | [1] | ||
| PC9 (Lung) | < 1.5 µM | [1] | ||
| BI-3406 | SOS1 | Various KRAS mutant lines | Varies | [16][17] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: The Ras signaling pathway and points of intervention for various small molecule inhibitors.
Caption: A generalized workflow for the preclinical evaluation of Ras pathway inhibitors.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Small molecule inhibitor stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the small molecule inhibitor in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Small molecule inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Ras/Rac Activation (GST Pulldown) Assay
This assay measures the amount of active, GTP-bound Ras or Rac in cell lysates.
Materials:
-
Cell lysis buffer
-
GST-tagged Raf-RBD (for Ras) or PAK-PBD (for Rac) fusion protein bound to glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies against pan-Ras or Rac
Protocol:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-fusion protein-bound beads to pull down the active GTPase.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the GTPase of interest.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Small molecule inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined schedule.
-
Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The field of Ras-targeted therapies has evolved significantly, offering a range of strategies to inhibit this once-elusive target. IODVA1 represents a novel approach by indirectly targeting the Ras pathway through the inhibition of the RacGEF VAV3. Its efficacy in preclinical models, particularly in Ras-driven cancers, highlights the potential of targeting downstream effectors. In contrast, direct Ras inhibitors, especially the KRAS G12C-specific agents, have shown remarkable clinical success. Pan-Ras and other indirect inhibitors targeting upstream components of the pathway are also promising avenues of investigation. The choice of inhibitor will likely depend on the specific cancer type, the nature of the Ras mutation, and the potential for combination therapies to overcome resistance. The data and protocols presented in this guide provide a framework for the continued research and development of effective therapies targeting the Ras pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. youtube.com [youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. CELL VIABILITY ASSAY (MTS) [bio-protocol.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. GST pull-down assay - Molecular Biology [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. ERK by Westerns - Protein and Proteomics [protocol-online.org]
- 19. mdpi.com [mdpi.com]
- 20. Cellosaurus cell line NCI-H2122 (CVCL_1531) [cellosaurus.org]
- 21. AID 684459 - Ratio of loratadine IC50 to compound IC50 for human MDA-MB-231 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 25. m.youtube.com [m.youtube.com]
IODVA1: A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule IODVA1, a promising anti-cancer agent, detailing its performance across different cancer types based on available preclinical data. We will objectively compare its efficacy with alternative therapies and provide the experimental context for the presented data.
Introduction to IODVA1
IODVA1 is a guanidinobenzimidazole derivative that has emerged as a potent inhibitor of the Rac signaling pathway, a critical mediator of cell proliferation, survival, and migration in many cancers.[1][2][3] Unlike direct Ras inhibitors, which have proven difficult to develop, IODVA1 targets a downstream effector pathway, offering a novel therapeutic strategy for Ras-driven malignancies.[1][4]
Mechanism of Action
IODVA1 functions by directly binding to and inhibiting the Vav3 guanine nucleotide exchange factor (GEF).[5][6][7] Vav3 is a key activator of Rac GTPases. By inhibiting Vav3, IODVA1 prevents the conversion of inactive, GDP-bound Rac to its active, GTP-bound state. This leads to the downregulation of downstream pro-survival and pro-proliferative signaling pathways, including PAK, JNK, and 4EBP, while promoting the activity of the pro-apoptotic protein BAD.[5][7]
Caption: IODVA1 inhibits Vav3, preventing Rac activation and downstream signaling.
Comparative Efficacy of IODVA1 in Different Cancer Types
IODVA1 has demonstrated significant anti-cancer activity in preclinical models of acute lymphoblastic leukemia (ALL), breast cancer, and lung cancer.
Acute Lymphoblastic Leukemia (ALL)
In patient-derived xenograft (PDX) models of Philadelphia chromosome-positive (Ph+) ALL, IODVA1 has shown superior efficacy compared to standard-of-care tyrosine kinase inhibitors (TKIs) such as dasatinib and ponatinib, particularly in models with TKI resistance.[6]
| Cancer Type | Model | Treatment | Median Survival | Leukemic Burden | Reference |
| Ph+ ALL (T315I resistant) | PDX | Vehicle | ~25 days | High | [1] |
| Imatinib | ~30 days | High | [1] | ||
| IODVA1 | >70 days | Significantly Reduced | [1] | ||
| Ph+ ALL | PDX | Vehicle | ~50 days | High | [1] |
| Dasatinib | ~55 days | Moderate | [1] | ||
| Ponatinib | ~60 days | Moderate | [1] | ||
| IODVA1 | ~70 days | Significantly Reduced | [1] | ||
| IODVA1 + Dasatinib | ~75 days | Significantly Reduced | [1] | ||
| IODVA1 + Ponatinib | >80 days | Significantly Reduced | [1] |
Breast Cancer
IODVA1 has shown potent anti-proliferative effects in various breast cancer cell lines, with a particularly strong effect in Ras-driven models.
| Cell Line | Cancer Subtype | GI50 (µM) | Reference |
| MCF7 | Estrogen Receptor (ER)+ | ≤ 1 | [8] |
| T47D | ER+ | ≤ 1 | [8] |
| MDA-MB-231 | Triple-Negative | ≤ 1 | [8] |
In an orthotopic xenograft model using MDA-MB-231 triple-negative breast cancer cells, IODVA1 treatment significantly reduced tumor growth.[8]
Lung Cancer
Similar to its effects in breast cancer, IODVA1 has demonstrated efficacy in lung cancer models. In a xenograft model using H2122 lung cancer cells, IODVA1 treatment led to decreased tumor growth.[2]
Comparison with Other Rac Inhibitors
Direct comparative studies between IODVA1 and other well-known Rac inhibitors, such as NSC23766 and EHT 1864, are not yet available in the published literature. However, a comparison of their mechanisms of action reveals key differences:
| Inhibitor | Mechanism of Action | Selectivity | Reference |
| IODVA1 | Inhibits the RacGEF Vav3 | Appears selective for Vav3-dependent Rac activation | [5][6] |
| NSC23766 | Inhibits the interaction between Rac1 and the GEFs Trio and Tiam1 | Can have off-target effects on CXCR4 | [9][10][11] |
| EHT 1864 | Binds to Rac1 and promotes the loss of bound nucleotide, keeping it in an inactive state | Inhibits Rac1, Rac1b, Rac2, and Rac3 | [2][3][8][12][13] |
Experimental Protocols
A summary of the key experimental protocols used in the cited studies is provided below. For complete details, please refer to the supplementary materials of the referenced publications.
Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (MCF7, MDA-MB-231, T47D) were seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: Cells were treated with a range of concentrations of IODVA1 (e.g., 0.1 to 10 µM) or vehicle control.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using the MTS assay according to the manufacturer's instructions. Absorbance was read at 490 nm.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated using non-linear regression analysis.
Soft Agar Colony Formation Assay
-
Base Agar Layer: A layer of 0.6% agar in complete medium was added to 6-well plates and allowed to solidify.
-
Cell-Agar Layer: Cells were suspended in 0.3% agar in complete medium and seeded on top of the base layer at a density of 5,000 cells per well.
-
Treatment: The medium covering the agar contained the indicated concentrations of IODVA1 or vehicle control.
-
Incubation: Plates were incubated for 14-21 days at 37°C, with fresh medium and treatment added every 3-4 days.
-
Staining and Counting: Colonies were stained with crystal violet and counted using a light microscope.
Xenograft Models
-
Animal Model: Female athymic nu/nu mice (4-6 weeks old) were used.
-
Cell Implantation:
-
Breast Cancer: 1 x 10^6 MDA-MB-231 cells were injected into the mammary fat pad.
-
Lung Cancer: 2 x 10^6 H2122 cells were injected subcutaneously into the flank.
-
ALL PDX: Patient-derived leukemia cells were injected intravenously.
-
-
Treatment: When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups. IODVA1 was administered via intraperitoneal injection (e.g., 3.5 mg/kg) or continuous subcutaneous infusion.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers (Volume = 0.5 x length x width²). For leukemia models, peripheral blood was analyzed for leukemic cell burden by flow cytometry.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study. Tumors were excised for immunohistochemical analysis (e.g., Ki67, cleaved caspase-3).
Caption: A typical workflow for a xenograft efficacy study.
Conclusion and Future Directions
IODVA1 is a promising preclinical candidate for the treatment of various cancers, particularly those driven by Ras mutations and those that have developed resistance to standard therapies. Its unique mechanism of action, targeting the RacGEF Vav3, sets it apart from other Rac pathway inhibitors.
Further research is warranted to:
-
Conduct head-to-head preclinical studies comparing IODVA1 with other Rac inhibitors and standard-of-care therapies in a wider range of cancer models.
-
Investigate the efficacy of IODVA1 in other cancer types with known Ras pathway activation, such as pancreatic and colorectal cancer.
-
Elucidate potential mechanisms of resistance to IODVA1.
-
Initiate clinical trials to evaluate the safety and efficacy of IODVA1 in human patients.
The data presented in this guide underscore the potential of IODVA1 as a novel targeted therapy in oncology. Continued investigation will be crucial to fully realize its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. EHT 1864, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scholarly Article or Book Chapter | Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases | ID: fj236b05n | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
IODVA1: A Comparative Analysis of its Impact on Cell Proliferation Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IODVA1's performance in inhibiting cell proliferation with alternative therapies, supported by experimental data. We delve into the methodologies of key experiments and visualize the underlying signaling pathways to offer a clear and objective resource for the scientific community.
IODVA1: Targeting the Vav3-Rac1 Axis to Inhibit Cell Proliferation
IODVA1 is a small molecule inhibitor that has demonstrated significant anti-proliferative effects in various cancer models.[1][2][3] Its primary mechanism of action involves the inhibition of Vav3, a guanine nucleotide exchange factor (GEF).[4][5][6] This inhibition prevents the activation of the Rho GTPase, Rac1, a key regulator of cell motility, survival, and proliferation. By downregulating Rac activity, IODVA1 effectively halts the growth of cancer cells, including those resistant to conventional therapies.[1][6]
Comparative Efficacy of IODVA1 against Standard-of-Care Tyrosine Kinase Inhibitors
In vivo studies utilizing patient-derived xenograft (PDX) models of Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ B-ALL) have demonstrated the superior efficacy of IODVA1 compared to standard-of-care tyrosine kinase inhibitors (TKIs) such as dasatinib and ponatinib.
In Vivo Survival Analysis in TKI-Resistant Ph+ B-ALL
A key study evaluated the efficacy of IODVA1 in a PDX model of TKI-resistant Ph+ B-ALL. The results, summarized in the Kaplan-Meier survival curve below, show a significant survival advantage for mice treated with IODVA1 compared to those treated with imatinib, a first-generation TKI.
Table 1: Survival Data from a TKI-Resistant Ph+ B-ALL PDX Model
| Treatment Group | Median Survival (Days) | Number of Animals |
| Vehicle Control | ~35 | 5 |
| Imatinib (0.5 mM) | ~40 | 5 |
| IODVA1 (0.5 mM) | >70 | 5 |
Data extrapolated from Kaplan-Meier survival curves presented in publicly available research.
In Vivo Survival Analysis in Relapsed/Refractory Ph+ B-ALL
Further studies in a relapsed/refractory Ph+ B-ALL PDX model directly compared IODVA1 with the second and third-generation TKIs, dasatinib and ponatinib.
Table 2: Survival Data from a Relapsed/Refractory Ph+ B-ALL PDX Model
| Treatment Group | Median Survival (Days) | Number of Animals |
| Vehicle Control | ~50 | 5 |
| Dasatinib | ~60 | 5 |
| Ponatinib | ~65 | 5 |
| IODVA1 | >80 | 5 |
Data extrapolated from Kaplan-Meier survival curves presented in publicly available research.
Impact of IODVA1 on Downstream Cell Proliferation Markers
IODVA1's inhibition of the Vav3-Rac1 axis leads to a significant reduction in the activity of downstream pro-survival and proliferation signaling pathways.
Table 3: Quantitative Analysis of IODVA1's Effect on Key Signaling Proteins
| Downstream Effector | Percent Decrease in Phosphorylation (Activity) |
| PAK | 56% |
| JNK | 55% |
| 4EBP | 20.3% |
| S6 | 17.8% |
These data represent the percentage decrease in the phosphorylation of the specified proteins following IODVA1 treatment in relevant cancer cell lines.[1]
Experimental Methodologies
Cell Proliferation (Viability) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of IODVA1 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
IODVA1 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium and incubated for 24 hours.
-
Treatment: A serial dilution of IODVA1 is prepared in the growth medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of IODVA1 (typically ranging from 0.1 to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The GI50 value is calculated from the dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of IODVA1.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells for injection (e.g., MDA-MB-231 or patient-derived leukemia cells)
-
IODVA1 solution for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse. For leukemia models, cells are injected intravenously.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. IODVA1 (e.g., 3.5 mg/kg) or vehicle is administered via intraperitoneal injection every other day for a specified period (e.g., 28 days).
-
Data Collection: Tumor volume and body weight are monitored throughout the study. For survival studies, mice are monitored until they meet predefined humane endpoints.
-
Immunohistochemistry (Optional): At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin. Sections can be stained for proliferation markers such as Ki67 to assess the effect of IODVA1 on cell proliferation within the tumor.
Visualizing the Mechanism of Action
IODVA1 Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.eric.ed.gov [files.eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vav3 Mediates Receptor Protein Tyrosine Kinase Signaling, Regulates GTPase Activity, Modulates Cell Morphology, and Induces Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vav3 GTP Exchange Factor (GEF) of Rac1, RhoA and Cdc42. [cytoskeleton.com]
A Comparative Analysis of IODVA1 Specificity as a Rac Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IODVA1 with other commercially available Rac inhibitors. The following sections detail the specificity, potency, and mechanism of action of IODVA1, supported by experimental data and protocols.
The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is implicated in numerous pathologies, particularly in cancer progression and metastasis. This has led to the development of small molecule inhibitors targeting Rac1 signaling. This guide focuses on assessing the specificity of a novel Rac inhibitor, IODVA1, in comparison to established inhibitors such as NSC23766, EHT 1864, and ZINC69391.
Mechanism of Action of IODVA1
IODVA1 acts as an indirect inhibitor of Rac signaling. Instead of targeting the Rac1 GTPase directly, IODVA1 specifically inhibits the guanine nucleotide exchange factor (GEF) Vav3.[1][2] GEFs are responsible for activating GTPases by promoting the exchange of GDP for GTP. By binding to Vav3, IODVA1 prevents the activation of Rac1, thereby blocking its downstream signaling pathways.[1][3]
Comparative Specificity and Potency
The following table summarizes the available quantitative data on the specificity and potency of IODVA1 and other Rac inhibitors. The data is compiled from various studies and presented for comparative analysis.
| Inhibitor | Target | Potency | Specificity (selectivity over other Rho GTPases) |
| IODVA1 | Vav3 (a RacGEF) | Kd: 400 nM for Vav3 binding | Specific for Rac. Affects Cdc42 at high concentrations. No effect on RhoA.[4] |
| NSC23766 | Rac1-GEF interaction | IC50: ~50 µM[5] | Does not inhibit Cdc42 or RhoA activation.[5] |
| EHT 1864 | Rac family GTPases | Kd: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 250 nM (Rac3)[6][7] | Specific for Rac family GTPases. |
| ZINC69391 | Rac1-Tiam1 interaction | IC50: 61 µM | Information on specificity against other Rho GTPases is not readily available. |
Signaling Pathway of Rac Inhibition
The following diagram illustrates the canonical Rac1 signaling pathway and highlights the points of intervention for IODVA1 and direct Rac1 inhibitors.
Experimental Protocols
The specificity of Rac inhibitors is primarily assessed using pull-down assays that measure the activation state of Rho family GTPases.
Rho GTPase Activation Pull-Down Assay
This assay is a common method to quantify the active, GTP-bound form of Rho GTPases.
-
Principle: A protein domain that specifically binds to the active (GTP-bound) form of a Rho GTPase is coupled to agarose or magnetic beads. This domain is the p21-binding domain (PBD) of p21-activated protein kinase (PAK) for Rac and Cdc42, and the Rho-binding domain (RBD) of Rhotekin for RhoA. When incubated with cell lysates, these beads will "pull down" the active GTPase. The amount of pulled-down GTPase is then quantified by western blotting.
-
General Protocol:
-
Cell Lysis: Cells are cultured and treated with the inhibitor at various concentrations for a specified time. Following treatment, the cells are lysed on ice with a buffer containing protease inhibitors.
-
Clarification: The cell lysates are centrifuged to pellet cellular debris, and the supernatant is collected.
-
Protein Concentration Measurement: The protein concentration of each lysate is determined to ensure equal loading.
-
Pull-Down: An equal amount of protein from each lysate is incubated with PAK-PBD beads (for Rac/Cdc42) or Rhotekin-RBD beads (for RhoA) at 4°C with gentle agitation.[8][9][10][11][12]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples, along with an aliquot of the total cell lysate (input), are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against Rac1, Cdc42, or RhoA to detect the amount of active GTPase and the total amount in the lysate.
-
Quantification: The band intensities on the western blot are quantified using densitometry. The level of active GTPase is typically normalized to the total amount of the respective GTPase in the lysate.
-
Conclusion
IODVA1 presents a distinct mechanism of Rac inhibition by targeting the upstream activator Vav3. This approach offers a high degree of specificity for Rac signaling, although some effects on Cdc42 are observed at higher concentrations.[4] In comparison, inhibitors like NSC23766 and EHT 1864 directly target the Rac GTPase. While NSC23766 shows good specificity for Rac over RhoA and Cdc42, its potency is in the micromolar range.[5] EHT 1864 demonstrates high potency with nanomolar affinity for Rac isoforms.[6][7] The choice of inhibitor will depend on the specific experimental needs, considering the trade-offs between the mechanism of action, potency, and potential for off-target effects. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and compare the specificity of these inhibitors in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the RacGEF VAV3 by the small molecule IODVA1 impedes RAC signaling and overcomes resistance to tyrosine kinase inhibition in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IODVA1, a guanidinobenzimidazole derivative, targets Rac activity and Ras-driven cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. EHT 1864 | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of OdV1
The following guidelines provide comprehensive, step-by-step procedures for the safe handling and disposal of the hypothetical substance OdV1, ensuring the safety of laboratory personnel and compliance with standard hazardous waste regulations. These procedures are intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Always consult the specific Safety Data Sheet (SDS) for detailed information.
Required PPE:
-
Gloves: Nitrile gloves are required. If there is a risk of splashing, consider double-gloving.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat or other protective garment is mandatory to prevent skin contact.
-
Respiratory Protection: If working outside of a ventilated area, a respirator may be necessary.
Handling Precautions:
-
Always handle this compound within a certified chemical fume hood to prevent the inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
II. This compound Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound and should be kept closed when not in use.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Solid Waste:
-
Any solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of in a designated solid hazardous waste container.
-
Sharps, such as needles or contaminated glassware, should be placed in a puncture-resistant sharps container specifically labeled for this compound waste.
-
III. Inactivation Protocol for this compound
For certain applications, it may be necessary to inactivate this compound before disposal. The following is a general protocol for the chemical inactivation of a hypothetical hazardous substance. This procedure should be validated for this compound before implementation.
Methodology:
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Reagent Preparation: Prepare a 10% bleach solution (or another appropriate inactivating agent as determined by the substance's properties).
-
Inactivation:
-
For liquid this compound waste, slowly add the 10% bleach solution to the waste container in a 1:10 ratio (1 part bleach to 10 parts waste).
-
Allow the mixture to react for a minimum of 30 minutes. The disappearance of turbidity can be an indicator of reaction completion, though this should be confirmed with analytical methods.
-
-
Neutralization (if necessary): If the resulting solution is acidic or basic, neutralize it to a pH between 6 and 8.
-
Disposal: Dispose of the treated liquid as hazardous waste, following institutional guidelines.
IV. Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters for the safe disposal of this compound.
| Parameter | Value | Notes |
| Holding Time | 90 days | Maximum time allowed for accumulation of hazardous waste on-site for Small Quantity Generators (SQGs). |
| Inactivation Time | 30 minutes | Minimum contact time with a 10% bleach solution for effective inactivation. This should be validated. |
| pH for Drain Disposal | Not Recommended | Due to its hazardous nature, drain disposal of this compound, even after treatment, is not recommended without specific EHS approval. |
| Container Fill Limit | 80% of container capacity | To prevent spills and allow for vapor expansion. |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
VI. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Place the absorbed material in a sealed, labeled hazardous waste container.
-
For large spills, contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin: Immediately flush with water for at least 15 minutes.
-
Eyes: Immediately flush with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure.
-
These guidelines are based on general principles of laboratory safety and hazardous waste management. Always consult your institution-specific procedures and the Safety Data Sheet for the substance you are working with.
Standard Operating Procedure: Handling Occlusion-Derived Baculovirus 1 (OdV1)
Disclaimer: The following guidance is based on the assumption that "OdV1" refers to an Occlusion-Derived Baculovirus, a type of virus commonly used in research and development. The identity of "this compound" must be confirmed with your institution's Biosafety Officer before commencing any work. This document provides general guidance and does not supersede institutional or regulatory requirements.
Hazard Identification and Risk Assessment
Occlusion-Derived Baculoviruses (OdVs) are a form of baculovirus. While generally considered non-pathogenic to mammals and plants, they are insect pathogens. In a laboratory setting, they are typically handled at Biosafety Level 1 (BSL-1). However, a risk assessment should be performed for any new construct or experimental use.
Potential Hazards:
-
Inhalation: Aerosolized virus particles.
-
Ingestion: Contaminated hands to mouth.
-
Percutaneous Exposure: Needlesticks or other sharps injuries.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound in a BSL-1 laboratory.
| PPE Item | Specification |
| Lab Coat | Standard, buttoned, and covering the arms. |
| Gloves | Nitrile or latex, disposable. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Face Mask | Recommended if there is a risk of splashes or aerosols. |
Operational Plan: Handling and Storage
A. General Handling:
-
Work should be conducted in a designated and clearly marked area.
-
Avoid the generation of aerosols. Use a biological safety cabinet (BSC) if there is a high likelihood of aerosol production.
-
Use mechanical pipetting aids; mouth pipetting is strictly prohibited.
-
Minimize the use of sharps. If their use is unavoidable, use safety-engineered sharps devices.
B. Storage:
-
Store this compound stocks in clearly labeled, sealed, and leak-proof containers.
-
Store at 4°C for short-term use (up to one month) or at -80°C for long-term storage.
-
Maintain an accurate inventory of all this compound stocks.
Disposal Plan
All waste contaminated with this compound must be decontaminated before disposal.
| Waste Type | Decontamination and Disposal Procedure |
| Liquid Waste | Decontaminate with a 1:10 dilution of household bleach (final concentration of 0.5% sodium hypochlorite) for at least 30 minutes. |
| Solid Waste (non-sharps) | Place in a biohazard bag and decontaminate by autoclaving. |
| Sharps | Place in a designated sharps container. Once full, the container should be sealed and autoclaved before disposal. |
Experimental Protocols
A. General Workflow for this compound Propagation in Insect Cells:
Caption: Workflow for the propagation of this compound in insect cell culture.
B. Logical Flow for Spill Response:
Caption: Step-by-step procedure for responding to an this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
